4-bromo-1H-pyrazole-5-carbaldehyde
Description
The exact mass of the compound this compound is 173.94288 g/mol and the complexity rating of the compound is 98. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFONONBAIDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007346-33-9, 287917-97-9 | |
| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-1H-pyrazole-5-carbaldehyde
Advanced Scaffold Utility in Medicinal Chemistry & Ligand Design[1]
Part 1: Executive Summary
4-Bromo-1H-pyrazole-5-carbaldehyde (CAS: 17635-44-8 / 287917-97-9) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses three distinct chemical handles—an acidic amine (N1), an electrophilic aldehyde (C5), and a halogenated position (C4)—that can be functionalized independently.[1] This trifunctional nature makes it an ideal precursor for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemical fungicides.
This guide provides a rigorous technical analysis of its properties, validated synthetic protocols, and strategic functionalization pathways.[1][2]
Part 2: Structural Characteristics & Tautomerism
The Tautomeric Equilibrium
Researchers must recognize that this compound exists in a dynamic tautomeric equilibrium with 4-bromo-1H-pyrazole-3-carbaldehyde.
-
In Solution (DMSO/DMF): The equilibrium is fast. NMR signals often appear as broadened averages unless the N1 position is substituted or the temperature is lowered.
-
In Solid State: X-ray crystallography and solid-state NMR typically favor the 3-carbaldehyde tautomer due to intermolecular hydrogen bonding networks (dimers/trimers), although it is commercially labeled as the 5-carbaldehyde.
-
Nomenclature Implication: Upon N-alkylation, the position of the aldehyde is fixed. If alkylation occurs on the nitrogen adjacent to the aldehyde, it becomes a 5-carbaldehyde . If it occurs on the distal nitrogen, it becomes a 3-carbaldehyde .[1]
Regioselectivity Rule: Under basic alkylation conditions (e.g., K₂CO₃/DMF), alkylation typically favors the less sterically hindered nitrogen (distal to the aldehyde), yielding the 1-alkyl-4-bromo-1H-pyrazole-3-carbaldehyde as the major isomer.
Part 3: Synthesis & Production Workflows
Two primary routes exist for generating high-purity material.[1] Method A is preferred for late-stage functionalization, while Method B is used for de novo scaffold construction.[1]
Method A: Direct Bromination (Scalable)[2]
-
Reagent: N-Bromosuccinimide (NBS).[1]
-
Solvent: DMF or Acetonitrile.[1]
-
Mechanism: Electrophilic aromatic substitution (SEAr).[1] The C4 position is the most electron-rich and nucleophilic site on the pyrazole ring.
Method B: Vilsmeier-Haack Formylation (De Novo)[2]
-
Mechanism: The Vilsmeier reagent attacks the hydrazone, followed by cyclization and hydrolysis to yield the aldehyde. This method allows for the introduction of N-aryl groups early in the synthesis.
Part 4: Chemical Reactivity & Functionalization
The core value of this molecule is its ability to undergo sequential, orthogonal functionalization.
Strategic Workflow Diagram
The following diagram illustrates the logical flow for elaborating this scaffold without cross-reactivity issues.
Figure 1: Orthogonal functionalization strategy ensuring regiochemical integrity.
Detailed Protocol: C4-Suzuki Cross-Coupling
Objective: Install an aryl group at C4 while preserving the aldehyde.[1] Challenge: Unprotected pyrazoles can poison Pd catalysts. N-protection (e.g., THP, SEM) is recommended but not strictly required if base load is managed.[1]
Validated Protocol:
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hex/EtOAc).
Part 5: Physical Properties & Stability Data
| Property | Value / Description | Note |
| Molecular Formula | C₄H₃BrN₂O | |
| Molecular Weight | 174.98 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure |
| Melting Point | 142–146 °C | Varies by crystal polymorph |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Soluble in DCM/EtOAc |
| pKa (NH) | ~12.0 | Weakly acidic |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; Light Sensitive |
Part 6: References
-
Vilsmeier-Haack Synthesis of Pyrazoles:
-
Suzuki Coupling on Pyrazoles:
-
General Reactivity & Tautomerism:
-
Commercial Safety Data:
Sources
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- 3. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 13C NMR of 4-bromo-1H-pyrazole-5-carbaldehyde
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound.
Introduction: The Structural Significance of this compound
This compound is a bifunctional pyrazole derivative featuring both a bromine atom and a carbaldehyde group. These functionalities provide versatile handles for further synthetic transformations, making it a valuable intermediate. 13C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. Understanding its 13C NMR spectrum is crucial for reaction monitoring, quality control, and the characterization of its downstream products.
A significant feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2). This exchange can lead to time-averaged signals and significant broadening of the C3 and C5 carbon signals in the 13C NMR spectrum, complicating interpretation.[1]
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Carbaldehyde) | ~185 | The carbaldehyde carbon is highly deshielded and typically resonates in the 180-200 ppm region.[2] |
| C5 | ~145 | The C5 carbon is attached to the electron-withdrawing aldehyde group, leading to a downfield shift. Tautomerism can influence this shift. |
| C3 | ~138 | The C3 carbon is adjacent to the N-H group. Its chemical shift is influenced by the tautomeric equilibrium. |
| C4 | ~110 | The C4 carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically induces a shielding effect (upfield shift) on the directly attached carbon.[3] |
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, careful consideration of the experimental parameters is essential, particularly to address the challenges posed by tautomerism.
Step 1: Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d6.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).
-
Addressing Tautomerism: To mitigate signal broadening due to tautomeric exchange, a drop of trifluoroacetic acid (TFA) can be added to the NMR tube. This acidifies the medium, leading to rapid proton exchange that is undetectable on the NMR timescale, resulting in sharper signals for C3 and C5.[1]
Step 2: NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Spectral Width | ~240 ppm (0-240 ppm) | To encompass the full range of expected carbon signals. |
| Acquisition Time | 1-2 seconds | Duration of data collection for each scan. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei between pulses, ensuring accurate signal integration for quaternary carbons. |
| Number of Scans | 1024 or higher | To achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance. |
Interpretation of the Spectrum: A Causality-Driven Approach
The predicted 13C NMR spectrum of this compound will exhibit four distinct signals, each corresponding to one of the four carbon atoms in the molecule.
-
The Aldehyde Carbon (C=O): This will be the most downfield signal, expected around 185 ppm. Its significant deshielding is a direct result of the strong electron-withdrawing effect of the double-bonded oxygen atom.
-
The Pyrazole Ring Carbons (C3, C4, C5):
-
C5: This carbon, being directly attached to the aldehyde group, will be the most deshielded of the ring carbons, predicted to be around 145 ppm.
-
C3: This carbon is expected to resonate at a slightly higher field than C5, around 138 ppm. In the absence of TFA, this signal, along with the C5 signal, may appear broad due to the tautomeric equilibrium.
-
C4: The carbon bearing the bromine atom will be the most upfield of the ring carbons, around 110 ppm. This is due to the shielding "heavy atom effect" of bromine.
-
Visualization of Key Concepts
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Experimental Workflow
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion
The 13C NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. A thorough understanding of substituent effects and the inherent tautomerism of the pyrazole ring system allows for an accurate prediction and interpretation of the spectrum. By employing the detailed experimental protocol outlined in this guide, researchers can obtain high-quality data, ensuring the integrity of their chemical synthesis and downstream applications.
References
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Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 745-748. Available at: [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of some new organic tellurium compounds based on pyrazole derivatives. Journal of Organometallic Chemistry, 911, 121155. (Note: While this paper does not contain the specific compound, it provides context for 13C NMR of pyrazole derivatives). Available at: [Link]
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Tantillo, D. J. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (Note: This is a general reference for NMR spectroscopy and is not directly linked).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde: Starting Materials and Strategic Approaches
Foreword: The Strategic Importance of 4-bromo-1H-pyrazole-5-carbaldehyde in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The compound this compound emerges as a particularly valuable building block. The bromine atom at the C4 position serves as a versatile synthetic handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.[1] Simultaneously, the carbaldehyde group at the C5 position provides a reactive site for constructing more complex side chains and heterocyclic systems. This dual functionality makes it a highly sought-after intermediate for the rapid exploration of structure-activity relationships in drug discovery programs.[1]
This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a critical focus on the selection of starting materials and the underlying chemical principles that govern these transformations. The methodologies presented herein are designed to be robust and scalable, providing researchers in drug development with a solid foundation for their synthetic endeavors.
Strategic Synthesis Pathway I: Sequential Functionalization of a Pre-formed Pyrazole Core
This approach leverages a commercially available or readily synthesized pyrazole ring, which is then sequentially brominated and formylated. The order of these steps is critical and is dictated by the directing effects of the substituents and the stability of the intermediates.
Option A: Bromination followed by Formylation
This is often the more logical and commonly employed route. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C4 position being particularly susceptible to attack.[2]
-
Rationale: 1H-Pyrazole is an inexpensive and readily available starting material. The initial bromination at the C4 position is a well-established transformation.
-
Step 1: Synthesis of 4-bromo-1H-pyrazole.
-
To a solution of 1H-pyrazole in a suitable solvent such as chloroform or acetic acid, an equimolar amount of bromine (Br₂) is added dropwise at room temperature.[3] The reaction is typically stirred for several hours until completion, which can be monitored by TLC.
-
The reaction mixture is then worked up by quenching with a reducing agent like sodium thiosulfate to remove excess bromine, followed by extraction and purification to yield 4-bromo-1H-pyrazole.
-
-
Step 2: Vilsmeier-Haack Formylation of 4-bromo-1H-pyrazole.
-
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[4][5] The Vilsmeier reagent is prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures (typically 0 °C).[6]
-
4-bromo-1H-pyrazole is then added to the pre-formed Vilsmeier reagent, and the reaction mixture is heated, often to around 80 °C, for several hours.[6]
-
Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base, such as sodium hydroxide, to precipitate the crude product.[6]
-
Purification by recrystallization or column chromatography affords the target compound, this compound.
-
-
Causality and Field-Proven Insights: The initial bromination deactivates the pyrazole ring slightly towards further electrophilic substitution, but the Vilsmeier-Haack reaction is potent enough to effect formylation. The bromine atom at C4 directs the incoming formyl group to an adjacent position, with C5 being the sterically and electronically favored site. It is crucial to control the stoichiometry of bromine in the first step to avoid the formation of di- or tri-brominated species.[7]
Option B: Formylation followed by Bromination
While less common, this route is also mechanistically plausible.
-
Rationale: If 1H-pyrazole-5-carbaldehyde is available, its direct bromination could be a straightforward approach.
-
Step 1: Synthesis of 1H-pyrazole-5-carbaldehyde.
-
This can be achieved through the formylation of a protected pyrazole, followed by deprotection. For instance, N-protected pyrazole can be subjected to lithiation and quenching with DMF.[3]
-
-
Step 2: Bromination of 1H-pyrazole-5-carbaldehyde.
-
The aldehyde group is a deactivating group, which will make the subsequent electrophilic bromination more challenging compared to unsubstituted pyrazole. The reaction would likely require harsher conditions (e.g., stronger brominating agent or higher temperatures).
-
The bromination would be directed to the C4 position due to the electronic influence of the ring nitrogens.
-
-
Causality and Field-Proven Insights: The deactivating nature of the carbaldehyde group makes this route less efficient. The Vilsmeier-Haack formylation of unsubstituted pyrazole can sometimes lead to a mixture of isomers, making the isolation of the desired 5-carbaldehyde tedious. Therefore, the bromination-first approach is generally preferred for its superior regioselectivity and reaction efficiency.
Visualization of Pathway I
Caption: Convergent synthesis of this compound from a hydrazone intermediate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key transformations discussed. It is important to note that yields are highly dependent on the specific substrate and optimization of reaction conditions.
| Transformation | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Bromination of Pyrazole | 1H-Pyrazole | Br₂ | CHCl₃ | Room Temp | 75 | [3] |
| Vilsmeier-Haack Formylation | 4-bromo-1H-pyrazole | POCl₃, DMF | DMF | 80 | 60-70 | [3][6] |
| Vilsmeier-Haack Cyclization | Hydrazone | POCl₃, DMF | DMF | 80 | 60-85 | [6][8] |
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several strategic pathways. The sequential functionalization of a pre-formed pyrazole ring, particularly the bromination-first approach, offers a reliable and well-documented route. For a more convergent and potentially more efficient synthesis, the Vilsmeier-Haack cyclization of a suitable hydrazone precursor presents an attractive alternative.
The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. Further optimization of reaction conditions, potentially exploring microwave-assisted synthesis to reduce reaction times, could lead to even more efficient and environmentally benign protocols. As the demand for novel heterocyclic building blocks in drug discovery continues to grow, the development of robust and scalable syntheses for key intermediates like this compound will remain an area of significant academic and industrial interest.
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link] [9]2. Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [3]3. Baran, P., & Cembran, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9537-9548. [10][11]4. Techems. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Retrieved from [Link] [1]5. Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link] [4]6. Singh, S., & Singh, P. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [12]7. Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link] [2]8. Patil, S. B., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [5]9. El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 21(11), 1466. [8]10. S. Selva Kumar, et al. (2014). Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [13]11. P. S. Rao, et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal, 9(7). 12. Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link] [14]13. Li, J. J., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(4), 2841-2851. [6]14. L. M. Bryman, et al. (2018). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Tetrahedron Letters, 59(4), 379-381.
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Solubility of 4-bromo-1H-pyrazole-5-carbaldehyde in organic solvents
This guide details the solubility profile, solvent selection strategy, and handling protocols for 4-bromo-1H-pyrazole-5-carbaldehyde (also known as 4-bromo-1H-pyrazole-3-carbaldehyde due to tautomerism).[1]
Executive Summary & Compound Identity
This compound is a functionalized heterocyclic building block used frequently in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and agrochemicals.[1] Its solubility is governed by the competition between the polar, hydrogen-bonding pyrazole/aldehyde motifs and the lipophilic bromine atom.[1]
-
CAS Registry Numbers: 1007346-33-9, 287917-97-9[1]
-
Molecular Formula: C₄H₃BrN₂O
-
Molecular Weight: 174.98 g/mol [1]
-
Tautomerism: Exists in equilibrium between the 3-formyl and 5-formyl forms.[1] The "1H" designation implies an acidic proton on the nitrogen, making the compound a hydrogen bond donor (HBD) and acceptor (HBA).[1]
Solubility Profile Snapshot
| Solvent Class | Representative Solvents | Solubility Prediction | Primary Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock solutions, library storage, cross-coupling reactions.[1] |
| Polar Ethers | THF, 1,4-Dioxane | Good (>20 mg/mL) | Reduction reactions, Grignard additions.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Recrystallization, nucleophilic substitutions.[1] |
| Esters/Chlorinated | Ethyl Acetate, DCM, Chloroform | Moderate | Extraction workups, chromatography mobile phases.[1] |
| Non-Polar | Hexanes, Heptane | Poor/Insoluble | Precipitating anti-solvent.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Low (<1 mg/mL) | Requires co-solvent (e.g., <0.5% DMSO) for biological assays.[1] |
Critical Analysis of Solvent Interactions
Understanding the why behind solubility allows for smarter experimental design.[1]
The "Like Dissolves Like" Mechanism
-
Dipolar Interactions: The aldehyde carbonyl (C=O) and the pyrazole ring create a significant dipole moment.[1] This makes DMSO and DMF the superior solvents, as they can stabilize these dipoles effectively.[1]
-
Hydrogen Bonding: The N-H of the pyrazole ring is a hydrogen bond donor.[1]
-
Lipophilicity: The bromine atom adds lipophilic character, reducing water solubility.[1] This allows the compound to be extracted from aqueous reaction quenches using Ethyl Acetate or DCM .[1]
Tautomeric Considerations
In solution, the proton on the pyrazole nitrogen is mobile.[1]
-
In DMSO-d6: NMR typically shows broad signals or distinct tautomers depending on the water content and temperature.[1]
-
Implication: When dissolving for analysis (NMR/HPLC), use a solvent that prevents rapid proton exchange if distinct tautomer characterization is required (e.g., dry DMSO-d6 or CDCl₃), though rapid exchange is common.[1]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Bioassay Ready)
Target: Create a stable stock for biological screening (e.g., kinase inhibition assays).[1] Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Calculate Mass: To prepare 1 mL of 100 mM stock:
[1] -
Weighing: Weigh ~17.5 mg of this compound into a distinct amber glass vial (to protect from light-induced debromination). Record exact mass.
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Tip: If exact mass is 18.2 mg, add
DMSO.[1]
-
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[1]
-
Storage: Store at -20°C. Stable for >6 months if kept dry.
Protocol B: Self-Validating Solubility Determination (Saturation Shake-Flask)
Purpose: Determine exact solubility in a specific solvent (e.g., for process chemistry scaling).[1]
-
Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.
-
Equilibration: Shake or stir at the desired temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Quantification (Gravimetric): Evaporate the solvent under vacuum/nitrogen flow and weigh the residue.
-
Validation: Alternatively, dilute the filtrate 1000x and analyze via HPLC against a standard curve.[1]
-
Workflow Visualization
Solubility & Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).
Caption: Decision matrix for solvent selection based on chemical process requirements.
Practical Applications in Synthesis
Based on patent literature and standard protocols, here is how solubility dictates process steps:
Reaction Medium[2]
-
Reduction Reactions: When reducing the aldehyde to an alcohol (using NaBH₄), THF or Methanol are the solvents of choice.[1] The compound dissolves well in THF, allowing for a homogeneous reaction at moderate temperatures (0–50°C).[1]
-
Suzuki Couplings: For coupling at the 4-bromo position, mixed solvent systems like Dioxane/Water or DMF/Water are used.[1] The organic component ensures the pyrazole remains in solution while the water dissolves the inorganic base (e.g., Na₂CO₃).[1]
Purification Strategy
-
Extraction: Upon quenching a reaction with water, the compound will precipitate or form an emulsion.[1] Extraction with Ethyl Acetate (EtOAc) is highly effective.[1] The partition coefficient (LogP ~0.[1]7) favors the organic layer.[1]
-
Recrystallization: If the crude product is impure, recrystallization can often be achieved using a Chloroform/Hexane system or Ethanol/Water .[1]
-
Method: Dissolve in hot Chloroform (or Ethanol), then slowly add Hexane (or Water) until turbidity persists.[1] Cool slowly to 4°C.
-
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Google Patents. (2021).[1] Bipyrazole derivatives as JAK inhibitors (US20210238168A1).[1] (See Paragraph [0265] for THF/EtOAc usage). Retrieved January 30, 2026, from
-
Arkivoc. (2019).[1] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (General procedure for pyrazole carbaldehyde workup). Retrieved January 30, 2026, from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pyrazole-Based Kinase Inhibitors Utilizing 4-bromo-1H-pyrazole-5-carbaldehyde
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular processes, represent a pivotal class of drug targets.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a forefront of modern medicinal chemistry. Within this landscape, the pyrazole ring has emerged as a "privileged scaffold".[1][2] This distinction is attributed to its synthetic tractability, favorable drug-like properties, and its remarkable ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases, often acting as a bioisosteric replacement for the adenine core of ATP.[1] To date, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, including notable therapeutics such as Crizotinib, Ruxolitinib, and Encorafenib, targeting kinases like ALK, JAK, and BRAF, respectively.[1]
The strategic functionalization of the pyrazole core is paramount to achieving high potency and selectivity. The starting material, 4-bromo-1H-pyrazole-5-carbaldehyde , represents a highly versatile and valuable building block for the construction of diverse libraries of pyrazole-based kinase inhibitors. Its three points of functionality—the N1-position for introducing substituents that can modulate solubility and interact with solvent-exposed regions of the kinase, the C4-bromo position for introducing aryl or heteroaryl groups via cross-coupling reactions to occupy hydrophobic pockets, and the C5-carbaldehyde for conversion into various hinge-binding moieties—provide a powerful platform for structure-activity relationship (SAR) studies.
These application notes provide a detailed, exemplary protocol for the synthesis of a representative multi-targeted kinase inhibitor (targeting Aurora and JAK kinases) starting from this compound. The outlined synthetic strategy employs a sequence of robust and widely-utilized chemical transformations in medicinal chemistry: N-arylation, Suzuki-Miyaura cross-coupling, and reductive amination. The causality behind each experimental choice and the validation of each protocol are explained to ensure scientific integrity and reproducibility.
Targeted Kinase Families: Aurora and JAK Kinases
The synthetic route detailed herein is designed to generate a scaffold with known activity against members of the Aurora kinase and Janus kinase (JAK) families.
-
Aurora Kinases (A, B, C): These are serine/threonine kinases that are crucial for mitotic progression. Their overexpression is a common feature in many cancers, leading to chromosomal instability. Inhibition of Aurora kinases, particularly Aurora A and B, can induce cell cycle arrest at the G2/M phase and promote apoptosis, making them attractive anticancer targets.[2][3][4]
-
Janus Kinases (JAK1, JAK2, JAK3, TYK2): These non-receptor tyrosine kinases are essential for signaling downstream of cytokine receptors via the JAK/STAT pathway. Aberrant JAK/STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.[5][6][7]
The designed target molecule incorporates structural motifs commonly found in inhibitors of both kinase families, offering the potential for multi-targeted activity.
Synthetic Workflow Overview
The overall synthetic strategy is a three-step sequence designed for efficiency and modularity, allowing for the generation of a library of analogues by varying the building blocks in each step.
Caption: A modular three-step synthesis of pyrazole-based kinase inhibitors.
Detailed Experimental Protocols
PART 1: Synthesis of 1-Aryl-4-bromo-1H-pyrazole-5-carbaldehyde (Intermediate 1)
Rationale: The N-arylation of the pyrazole core is a critical first step. The aryl group introduced at the N1 position can significantly influence the pharmacokinetic properties of the final compound and can form interactions with the solvent-exposed surface of the kinase. A copper-catalyzed N-arylation is presented here as a robust and scalable method.[8]
Protocol 1: Copper-Catalyzed N-Arylation
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Iodide or Aryl Bromide (1.2 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.1 eq)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (DMEDA).
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-4-bromo-1H-pyrazole-5-carbaldehyde.
-
-
Self-Validation and Causality:
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other reagents.
-
Anhydrous Solvent: Water can deactivate the catalyst and lead to side reactions.
-
Base (K₂CO₃): Acts as a proton scavenger to deprotonate the pyrazole nitrogen, facilitating its coordination to the copper center.
-
Ligand (DMEDA): Stabilizes the copper catalyst and increases its solubility and reactivity.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of Intermediate 1 for the subsequent step.
-
PART 2: Synthesis of 1,4-Diaryl-1H-pyrazole-5-carbaldehyde (Intermediate 2)
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[9][10] In this step, the bromine atom at the C4 position of the pyrazole is replaced with an aryl or heteroaryl group. This substituent is crucial for kinase inhibition as it typically occupies a hydrophobic pocket in the ATP-binding site, contributing significantly to the inhibitor's potency and selectivity.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
1-Aryl-4-bromo-1H-pyrazole-5-carbaldehyde (Intermediate 1) (1.0 eq)
-
Substituted Arylboronic Acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine Intermediate 1, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane/water mixture. The solution should be thoroughly degassed by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 1,4-diaryl-1H-pyrazole-5-carbaldehyde.
-
-
Self-Validation and Causality:
-
Degassing: Removal of dissolved oxygen is critical as oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Palladium Catalyst (Pd(dppf)Cl₂): A robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides.
-
Base (K₂CO₃): Essential for the transmetalation step of the catalytic cycle.
-
Solvent System (Dioxane/Water): The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the organic reactants.
-
PART 3: Synthesis of the Final Kinase Inhibitor via Reductive Amination
Rationale: Reductive amination is a highly effective method for converting aldehydes into amines.[11][12] This final step introduces a key pharmacophoric element. The resulting aminomethyl group can act as a crucial hydrogen bond donor or acceptor, interacting with the "hinge region" of the kinase, which is a backbone segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.
Protocol 3: Reductive Amination
-
Materials:
-
1,4-Diaryl-1H-pyrazole-5-carbaldehyde (Intermediate 2) (1.0 eq)
-
Primary Amine (e.g., aminopyrimidine, aminopyridine) (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a solution of Intermediate 2 in anhydrous 1,2-dichloroethane, add the primary amine.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by preparative HPLC to obtain the final pyrazole-based kinase inhibitor.
-
-
Self-Validation and Causality:
-
Acid Catalyst: The acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the formation of the imine intermediate.
-
Reducing Agent (NaBH(OAc)₃): A mild and selective reducing agent that preferentially reduces the iminium ion over the starting aldehyde. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol.
-
Aqueous Workup: The sodium bicarbonate quench neutralizes the acetic acid and hydrolyzes any remaining borohydride reagent.
-
Data Presentation and Characterization
The successful synthesis of the target kinase inhibitor and its intermediates should be confirmed by standard analytical techniques.
| Compound | Step | Reaction Type | Exemplary Yield Range | Characterization Methods | Expected Key Observations |
| Intermediate 1 | 1 | N-Arylation | 60-85% | ¹H NMR, ¹³C NMR, LC-MS | Disappearance of N-H proton signal; Appearance of aryl proton signals; Correct molecular ion peak. |
| Intermediate 2 | 2 | Suzuki Coupling | 55-90% | ¹H NMR, ¹³C NMR, LC-MS | Disappearance of the C4-H proton signal (if present in the N-aryl group); Appearance of new aryl proton signals; Correct molecular ion peak. |
| Final Product | 3 | Reductive Amination | 40-75% | ¹H NMR, ¹³C NMR, HRMS | Disappearance of the aldehyde proton signal (~10 ppm); Appearance of a new methylene signal (~4.5 ppm) and an N-H proton signal; Correct high-resolution mass. |
Visualization of Kinase Inhibition
The pyrazole scaffold often orients itself in the ATP binding site to form critical interactions with the kinase hinge region.
Caption: Binding mode of a pyrazole inhibitor in a kinase active site.
Conclusion
The strategic use of this compound as a starting material provides a robust and flexible platform for the synthesis of potent and selective kinase inhibitors. The described three-step synthetic sequence, employing well-established and reliable reactions, allows for the systematic exploration of the chemical space around the pyrazole core. This modular approach is highly amenable to the generation of compound libraries for hit-to-lead optimization in drug discovery programs targeting kinases. The protocols provided herein are designed to be self-validating, with clear explanations for each step, ensuring a high degree of reproducibility for researchers in the field of drug development.
References
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Liang, X., Zang, J., Huang, Y., Gao, Q., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1016–1021. [Link]
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Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Molecular Diversity, 27(5), 2095–2112. [Link]
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ResearchGate. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. Request PDF. [Link]
-
Brown, J. A., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712–5724. [Link]
-
ResearchGate. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Request PDF. [Link]
-
Kiełbasiński, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9522–9533. [Link]
-
INEOS OPEN. (n.d.). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. [Link]
-
Stallings, W. C., et al. (2001). Structure-based design and protein X-ray analysis of a protein kinase inhibitor. Acta Crystallographica Section D: Biological Crystallography, 57(1), 52-59. [Link]
-
Diaconu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Taha, E. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Ali, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]
-
Wang, L., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
-
Liang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2660-2672. [Link]
-
Yevale, D., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Semantic Scholar. [Link]
-
Sci-Hub. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Kiełbasiński, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9522-9533. [Link]
-
ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]
-
Ali, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. [Link]
-
ResearchGate. (2004). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Request PDF. [Link]
-
Sabnis, R. W. (2022). Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Medicinal Chemistry Letters, 13(10), 1681–1682. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
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Buchwald, S. L., et al. (2002). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 67(15), 5421–5428. [Link]
-
Glorius, F., et al. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. [Link]
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Mamedov, V. A., & Mironova, E. V. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. [Link]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1801. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]
-
Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... [Link]
-
Al-Ghorbani, M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2883-2891. [Link]
-
Larhed, M., & Hallberg, A. (2012). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters, 53(47), 6371-6374. [Link]
-
Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Taddei, M., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1420-1428. [Link]
-
Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Substrate scope of aldehydes and amines for reductive amination. Standard conditions. [Link]
-
ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of.... [Link]
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. (2013). Asian Journal of Chemistry, 25(1), 419-422. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PubChem. [Link]
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N-alkylation of 4-bromo-1H-pyrazole-5-carbaldehyde
Application Note: Regioselective N-Alkylation of 4-Bromo-1H-pyrazole-5-carbaldehyde
Abstract
The N-alkylation of This compound (also known as 4-bromo-1H-pyrazole-3-carbaldehyde) is a pivotal transformation in the synthesis of kinase inhibitors and biologically active heterocycles. This scaffold presents a classic challenge in heterocyclic chemistry: prototropic tautomerism leading to regiochemical ambiguity.[1] Direct alkylation typically yields a mixture of 1,3-disubstituted (remote) and 1,5-disubstituted (adjacent) regioisomers. This guide provides a high-fidelity protocol for base-mediated alkylation, mechanistic insights into controlling regioselectivity, and a definitive characterization strategy using NOE NMR to distinguish isomers.[1]
Scientific Background & Mechanistic Insight
The Challenge of Tautomerism
This compound exists in dynamic equilibrium between two tautomers. While the IUPAC naming may vary based on the tautomer frozen, the reactivity is governed by the formation of a resonance-stabilized pyrazolyl anion upon deprotonation.
-
Tautomer A (3-formyl): Proton on Nitrogen remote from the aldehyde.[1]
-
Tautomer B (5-formyl): Proton on Nitrogen adjacent to the aldehyde.[1]
Regioselectivity Principles
Upon deprotonation by a base (e.g., K₂CO₃, NaH), a delocalized anion is formed. The incoming electrophile (Alkyl Halide, R-X) can attack either nitrogen atom (N1 or N2).[1]
-
Electronic Effect: The aldehyde group at C3/C5 is an Electron-Withdrawing Group (EWG).[1] The nitrogen atom distal (remote) to the EWG is generally more nucleophilic due to less inductive deactivation.[1]
-
Steric Effect: The C5 position (adjacent to the aldehyde) is sterically more crowded than the C3 position (adjacent to a proton).[1]
-
Outcome: Standard alkylation conditions (SN2) predominantly favor the 1,3-isomer (1-alkyl-4-bromo-1H-pyrazole-3-carbaldehyde) over the 1,5-isomer (1-alkyl-4-bromo-1H-pyrazole-5-carbaldehyde). Ratios typically range from 3:1 to >10:1 depending on the steric bulk of the alkylating agent and solvent polarity.[1]
Figure 1: Mechanistic pathway illustrating the bifurcation of regioselectivity during alkylation. Path A dominates due to reduced steric hindrance and electrostatic repulsion.[1]
Optimization of Reaction Conditions
The choice of base and solvent significantly impacts the reaction rate and isomer ratio.[1]
| Parameter | Condition A (Mild) | Condition B (Strong) | Impact on Selectivity |
| Base | K₂CO₃ or Cs₂CO₃ | NaH (60%) | Cs₂CO₃ often improves yield; NaH ensures complete deprotonation but requires dry conditions.[1] |
| Solvent | DMF or MeCN | THF or DMF | DMF promotes SN2; THF is better for tight ion pairing which may slightly alter selectivity.[1] |
| Temp | 25 °C - 60 °C | 0 °C - 25 °C | Higher temps increase rate but may erode regioselectivity.[1] |
| Additives | None | 18-Crown-6 | Crown ethers can increase anion reactivity (naked anion effect).[1] |
Detailed Experimental Protocols
Method A: Standard Carbonate Base Protocol (Recommended)
Best for primary alkyl halides (e.g., MeI, EtBr, BnBr).
Materials:
-
Substrate: this compound (1.0 equiv)[2]
-
Alkyl Halide: 1.2 – 1.5 equiv
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Oven-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.[1][3]
-
Dissolution: Dissolve this compound (e.g., 1.0 g, 5.7 mmol) in anhydrous DMF (28 mL).
-
Base Addition: Add K₂CO₃ (1.58 g, 11.4 mmol) in one portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.
-
Alkylation: Add the Alkyl Halide (e.g., Iodomethane, 0.43 mL, 6.9 mmol) dropwise via syringe.[1]
-
Note: For volatile halides, use a reflux condenser or seal the vessel.
-
-
Reaction: Stir at RT. Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS.[1]
-
Workup:
-
Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).
Method B: Sodium Hydride Protocol
Best for less reactive electrophiles or when strict anhydrous conditions are required.[1]
-
Deprotonation: To a solution of substrate in dry THF (0 °C), add NaH (1.2 equiv) portion-wise.[1] Evolution of H₂ gas will occur.[1][3] Stir for 30 min at 0 °C.
-
Addition: Add Alkyl Halide (1.2 equiv) at 0 °C.
-
Warm: Allow to warm to RT and stir until completion.
-
Quench: Carefully add sat. NH₄Cl solution at 0 °C. Extract as per Method A.
Characterization & Isomer Differentiation
Correctly assigning the regiochemistry is critical.[1] Do not rely solely on elution order.
1H NMR & NOE (Nuclear Overhauser Effect)
This is the definitive method.[1]
-
Isomer 1 (1,5-disubstituted / 5-formyl):
-
Isomer 2 (1,3-disubstituted / 3-formyl):
13C NMR Shifts
-
C3 vs C5: The carbon adjacent to the Nitrogen (C5 in the 1,3-isomer) typically resonates upfield relative to the C3 carbon in the 1,5-isomer, but this rule is less reliable than NOE due to the bromine substituent effects.
Table: Diagnostic Data Summary
| Feature | Major Isomer (1,3-product) | Minor Isomer (1,5-product) |
| Regiochemistry | 1-Alkyl-4-bromo-3-formyl | 1-Alkyl-4-bromo-5-formyl |
| Steric Environment | Less Hindered | More Hindered |
| TLC (EtOAc/Hex) | Typically Higher Rf | Typically Lower Rf |
| NOE Signal | Alkyl-H <-> Aromatic C5-H | Alkyl-H <-> Aldehyde CHO |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Base insolubility or wet solvent.[1] | Switch to Cs₂CO₃ or NaH; ensure DMF is anhydrous.[1] |
| Poor Selectivity | Reaction temperature too high.[1] | Conduct reaction at 0 °C; use a bulkier base/solvent system. |
| Aldehyde Oxidation | Air exposure during workup.[1] | Work quickly; ensure solvents are degassed; avoid prolonged exposure to basic silica.[1] |
| Inseparable Isomers | Similar polarity.[1] | Change stationary phase (C18 reverse phase) or solvent system (DCM/MeOH or Toluene/EtOAc).[1] |
Workflow Visualization
Figure 2: Operational workflow for the N-alkylation protocol.[4]
References
-
BenchChem. "Application Notes and Protocols: N-alkylation of Pyrazole Scaffolds." BenchChem Protocols, 2025.[1][3][4][5] [1]
-
Elguero, J., et al. "The Tautomerism of Pyrazoles."[1] Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1-89.[1]
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1][6] The Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. [1]
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine, CID 2782154.[1] [1]
-
WuXi AppTec. "Activation Energy Estimation for Alkylation of Pyrazole: QM Magic Class." WuXi AppTec Scientific Content, 2024.[1]
Sources
The Strategic Utility of 4-Bromo-1H-Pyrazole-5-Carbaldehyde in the Synthesis of Bioactive Heterocycles
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The unique structural features of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions.[1][6] This has led to the incorporation of the pyrazole moiety into numerous clinically approved drugs.[7] The pursuit of novel therapeutic agents continues to drive the exploration of innovative synthetic routes to access diverse and potent pyrazole-based compounds.[8]
The Versatile Building Block: 4-Bromo-1H-Pyrazole-5-Carbaldehyde
Among the various pyrazole-based synthons, this compound emerges as a particularly valuable and versatile starting material. Its structure is strategically functionalized with three key reactive sites:
-
The Aldehyde Group: This electrophilic center is primed for a multitude of condensation reactions, serving as a gateway to a wide array of heterocyclic systems.
-
The Bromine Atom: Positioned at the 4-position, this halogen acts as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, or alkyl substituents, significantly expanding the accessible chemical space.
-
The Pyrazole N-H: This site allows for various N-alkylation or N-arylation reactions, providing another axis for structural diversification and modulation of physicochemical properties.
This trifecta of reactivity makes this compound a powerful tool for the construction of complex, multi-functionalized heterocyclic scaffolds with high potential for biological activity.
Synthetic Pathways from this compound
This section details key synthetic transformations of this compound into prominent classes of bioactive heterocycles. The protocols provided are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines: Potent Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are structural isomers of purines and have garnered significant attention as inhibitors of various protein kinases, playing crucial roles in cancer therapy.[1][9] The synthesis of this privileged scaffold can be efficiently achieved from this compound.
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
This protocol describes a common route to a key intermediate for further functionalization.
Step 1: Knoevenagel Condensation
-
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10] This step transforms the aldehyde into a more reactive intermediate for cyclization.
-
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the corresponding α,β-unsaturated nitrile intermediate.
-
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
-
Rationale: The cyclization step involves the reaction of the newly formed dinitrile with a suitable reagent to construct the pyrimidine ring. Formamide is a common choice as it serves as both a solvent and a source of the amino group and the C4 carbon of the pyrimidine ring.
-
Procedure:
-
Suspend the intermediate from Step 1 (1 mmol) in formamide (10 mL).
-
Heat the mixture to 150-160 °C for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford pure 4-amino-6-bromo-1H-pyrazolo[3,4-d]pyrimidine.
-
II. Synthesis of Pyrazolo[3,4-b]pyridines: Versatile Bioactive Scaffolds
The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system with a broad range of biological activities, including anti-inflammatory and anticancer properties.[11]
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
This protocol outlines a multicomponent approach for the efficient synthesis of pyrazolo[3,4-b]pyridines.[8]
-
Rationale: This one-pot reaction combines a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization in a single synthetic operation, which is highly efficient and atom-economical.[8]
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (15 mL).
-
Reflux the mixture for 5-7 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired substituted pyrazolo[3,4-b]pyridine.
-
III. Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring is a key feature for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[12][13]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
This protocol demonstrates the introduction of an aryl group at the 4-position.
-
Rationale: This reaction utilizes a palladium catalyst to couple the bromopyrazole with an organoboron reagent, typically an arylboronic acid, in the presence of a base.[12] This allows for the precise installation of various aromatic and heteroaromatic moieties.
-
Procedure:
-
To a degassed mixture of this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in a solvent system of 1,4-dioxane and water (4:1, 10 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 4-aryl-1H-pyrazole-5-carbaldehyde.
-
Characterization of Synthesized Compounds
The structures of the newly synthesized heterocycles must be rigorously confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.[14][15] The chemical shifts, coupling constants, and integration of the signals provide detailed structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O (carbonyl), N-H, and C-N bonds.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.
Biological Evaluation of Synthesized Heterocycles
The synthesized compounds can be screened for a variety of biological activities based on the target scaffold.
Anticancer Activity
-
Cell Viability Assays (e.g., MTT assay): This assay is used to assess the cytotoxic effects of the compounds on various cancer cell lines.[16] The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.
-
Kinase Inhibition Assays: For compounds designed as kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines), enzymatic assays are performed to measure their ability to inhibit the activity of specific protein kinases.
Antimicrobial Activity
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[17] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Data Summary
| Scaffold | Synthetic Method | Key Reagents | Typical Yields | Reported Biological Activity |
| Pyrazolo[3,4-d]pyrimidine | Knoevenagel condensation followed by cyclization | Malononitrile, formamide | 50-70% | Anticancer (Kinase inhibitors)[1] |
| Pyrazolo[3,4-b]pyridine | One-pot multicomponent reaction | Ethyl acetoacetate, ammonium acetate | 60-85% | Anti-inflammatory, Anticancer[11] |
| 4-Aryl-pyrazole | Suzuki-Miyaura cross-coupling | Arylboronic acid, Pd(PPh3)4, K2CO3 | 70-90% | Varies depending on the aryl group |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The strategic placement of its reactive functional groups allows for the construction of complex molecular architectures through well-established and robust synthetic methodologies. The protocols and workflows outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the rich chemical space accessible from this key building block, paving the way for the development of novel therapeutic agents.
References
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH.
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
- Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole...
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organoc
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
- (PDF) The one-pot synthesis of some bioactive pyranopyrazoles and evaluation of their protective behavior against extracellular H 2 O 2 and SNP in T. Thermophila.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
- Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. PubMed.
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.
- Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Multicomponent Synthesis: Bioactive Heterocycles. DOKUMEN.PUB.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study.
- Suzuki Coupling. Organic Chemistry Portal.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
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The Strategic Functionalization of Pyrazole Scaffolds: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-pyrazole-5-carbaldehyde
Abstract
Substituted pyrazole-5-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as precursors to a diverse array of complex molecular architectures. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 4-bromo-1H-pyrazole-5-carbaldehyde, a versatile substrate for introducing aryl, alkynyl, and amino functionalities at the C4-position. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and troubleshooting guidance. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of novel pyrazole derivatives.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous commercially successful pharmaceuticals.[1] The ability to selectively introduce substituents at various positions on the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. The title compound, this compound, is a particularly valuable starting material due to the presence of three distinct functional handles: the reactive C-Br bond for cross-coupling, the nucleophilic N-H for substitution or as a hydrogen bond donor, and the aldehyde for further derivatization (e.g., reductive amination, Wittig reactions).
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] This guide focuses on three key transformations for derivatizing our target substrate.
Mechanistic Bedrock: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. Palladium-catalyzed cross-coupling reactions predominantly proceed through a common Pd(0)/Pd(II) catalytic cycle.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper/alkyne, or amine) coordinates to the palladium center. For Suzuki and Sonogashira reactions, this is followed by the transfer of the organic group to the palladium, a step known as transmetalation. For the Buchwald-Hartwig amination, the coordinated amine is deprotonated by a base to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Electron-rich and sterically bulky phosphine ligands are often essential to facilitate these steps, particularly the reductive elimination, and to stabilize the palladium catalyst.[5]
Diagram 1: Generalized Palladium Cross-Coupling Cycle
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling.
Experimental Design: Navigating the Challenges
The cross-coupling of this compound presents two primary challenges:
-
Catalyst Inhibition: The presence of the unprotected N-H group on the pyrazole ring can lead to catalyst inhibition or deactivation. The basic nitrogen atoms can coordinate to the palladium center, potentially forming inactive dimeric species.[6]
-
Aldehyde Compatibility: Aldehyde groups can be sensitive to the basic and sometimes high-temperature conditions of cross-coupling reactions. In some cases, palladium catalysts can even mediate the reduction of the aldehyde to an alcohol, particularly in the presence of a suitable hydrogen source.[5]
Our protocols are designed to mitigate these challenges through careful selection of catalysts, ligands, bases, and reaction conditions. While N-protection (e.g., with a SEM group) is a viable strategy, direct coupling of the unprotected heterocycle is often more step-economical.[7]
Application Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing 4-aryl-1H-pyrazole-5-carbaldehydes. The choice of a modern, highly active precatalyst is crucial when dealing with potentially inhibiting N-H heterocycles.[6]
Reaction Scheme: (Self-generated image of the reaction)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand and add them to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL per 1 mmol of substrate) to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst/Ligand System: RuPhos and similar bulky, electron-rich biarylphosphine ligands are highly effective for coupling N-H heterocycles as they promote fast reductive elimination, which outcompetes catalyst deactivation pathways.[4]
-
Base and Solvent: The K₂CO₃ in a dioxane/water mixture is a standard and effective combination for many Suzuki couplings, providing sufficient basicity for the transmetalation step while being compatible with a wide range of functional groups.[8]
Diagram 2: Suzuki Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to valuable 4-alkynyl-1H-pyrazole-5-carbaldehydes.[9][10] Both copper-catalyzed and copper-free conditions can be employed.
Reaction Scheme: (Self-generated image of the reaction)
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Optional co-solvent: Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Solvent and Reagent Addition: Add degassed TEA or DIPA (10 mL). If the starting material has poor solubility, a co-solvent like THF can be added. Then, add the terminal alkyne (1.5 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Work-up: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane.
-
Purification: Filter the solution through a pad of Celite to remove metal salts. Concentrate the filtrate and purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is effective for a wide range of Sonogashira couplings.[11] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[12]
-
Base/Solvent: An amine base like TEA or DIPA is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[12]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[2] For challenging substrates like unprotected bromopyrazoles, the use of specialized, bulky biarylphosphine ligands is often mandatory for achieving high yields.[13]
Reaction Scheme: (Self-generated image of the reaction)
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)
-
Ligand (e.g., tBuBrettPhos, 4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equivalents)
-
Solvent: Toluene or Tetrahydrofuran (THF), anhydrous
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and base (NaOtBu or LHMDS) to a dry Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 mmol) and anhydrous solvent (10 mL).
-
Amine Addition: Add the amine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the flask and heat to 80-110 °C. The optimal temperature depends on the reactivity of the amine. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand System: The tBuBrettPhos ligand has proven highly effective for the amination of unprotected bromoimidazoles and bromopyrazoles. Its steric bulk facilitates the reductive elimination step, which is often challenging for electron-rich heterocyclic substrates.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine and facilitate its coordination to the palladium center. LHMDS can be particularly useful for coupling amines with other acidic protons.[4]
Data Summary and Comparison
The following table provides a comparative overview of the typical reaction parameters for the three cross-coupling methods. Note that these are starting points, and optimization may be required for specific substrates.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Coupling Partner | Arylboronic Acid | Terminal Alkyne | Primary/Secondary Amine |
| Pd Catalyst (mol%) | 1-3% (e.g., RuPhos Pd G3) | 2-5% (e.g., Pd(PPh₃)₂Cl₂) | 1-3% (e.g., tBuBrettPhos Pd G3) |
| Ligand | Bulky Biarylphosphine | Triphenylphosphine | Bulky Biarylphosphine |
| Base | K₂CO₃, Cs₂CO₃ | TEA, DIPA | NaOtBu, LHMDS |
| Solvent | Dioxane/H₂O, Toluene | TEA, THF | Toluene, THF |
| Temperature (°C) | 80 - 110 | 25 - 60 | 80 - 110 |
| Key Challenge | Catalyst inhibition by N-H | Homo-coupling of alkyne | Strong base sensitivity |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of highly functionalized pyrazole derivatives. By understanding the underlying catalytic cycles and making informed choices regarding catalysts, ligands, and reaction conditions, researchers can effectively overcome the challenges associated with this substrate. The protocols detailed herein provide a robust foundation for the exploration of novel chemical space in drug discovery and materials science, enabling the rapid generation of diverse compound libraries based on the pyrazole-5-carbaldehyde core.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Al-Masum, M., & Islam, M. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(10), 18885-18897.
- Bello, D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry - A European Journal, 18(48), 15346-15359.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Badsara, S. S., & Sharma, A. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6919.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508-511.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- The Organic Chemist. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
- Bakos, J., & Török, B. (2008). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 10(22), 5163-5166.
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508-511.
- Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
- Gulías, M., & Mascareñas, J. L. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 25(4), 629-633.
- Burke, M. D., et al. (2010). Stereoretentive Suzuki−Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 132(41), 14425-14427.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- You, C.-M., et al. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
- Muchowski, J. M., & Venuti, M. C. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 45(24), 4798-4801.
- Wang, L., et al. (2015). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 33(1), 90-94.
- Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(1), 1-21.
- Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(8), 1348.
- MacLeod, M. J., & Watson, A. J. B. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(3), 735-741.
- Scott, J. P., & Garg, N. K. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(35), 13734-13748.
- Faria, J. V., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123.
- Sun, Y., et al. (2019). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Chemical Science, 10(4), 1106-1114.
- Chemistry LibreTexts. (2023).
- Abdel-Wahab, B. F., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2845.
- Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II.
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Forum discussion].
- El-Faham, A., & El-Sayed, I. (2018).
- Chen, G., & Daugulis, O. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 4-bromo-1H-pyrazole-5-carbaldehyde by column chromatography
Case ID: PYR-CHO-BR-004 Status: Active Support Technician: Senior Application Scientist[1][2]
The Diagnostic Matrix (Troubleshooting)
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Broad Tailing / Streaking | Interaction between the acidic pyrazole NH and silica silanols.[1] | Switch to DCM:MeOH gradient. If severe, add 0.5% Acetic Acid to the mobile phase.[1] |
| "Ghost" Spots (Double Spotting) | Annular tautomerism (3-formyl vs. 5-formyl) occurring on the silica surface.[1] | Run 2D-TLC (turn plate 90° and run again).[1] If spots align on the diagonal, they are the same compound.[1][2] |
| Baseline Hump (Non-moving) | Oxidation of the aldehyde to 4-bromo-1H-pyrazole-5-carboxylic acid .[1][2] | Perform a bicarbonate wash on the crude mixture before loading the column to remove the acid.[1][2] |
| Precipitation on Column | Poor solubility in non-polar mobile phase (Hexane/EtOAc).[1] | STOP. Do not wet load. Restart using the Dry Loading technique (see Protocol). |
Optimized Protocol: The "Golden Path"
Objective: Isolation of >98% pure 4-bromo-1H-pyrazole-5-carbaldehyde free from Vilsmeier salts and oxidation byproducts.
Phase A: Sample Preparation (Critical)
Why this matters: This molecule is a "brick dust" solid—sparingly soluble in non-polar solvents but highly polar due to the NH/CHO motifs.[1] Wet loading with DCM will cause the compound to crash out when it hits the Hexane mobile phase, clogging your column.[1][2]
-
Dissolution: Dissolve the crude material in a minimum amount of THF or MeOH/DCM (1:1) .[1][2]
-
Adsorption: Add Silica Gel (40–63 µm) at a ratio of 1:2 (1g crude : 2g silica).[1][2]
-
Evaporation: Rotovap to complete dryness. The result should be a free-flowing powder.[1][3]
Phase B: Column Architecture
-
Stationary Phase: Standard Silica Gel 60 (40–63 µm).[1]
-
Column Dimensions: Use a 1:30 to 1:50 ratio (compound to silica mass) due to the difficult separation.[1][2]
-
Sand Bed: Ensure a flat 1cm sand layer on top of the dry load to prevent disturbing the band.[1][2]
Phase C: Elution Gradient
Standard Hexane/EtOAc often fails to elute this compound as a tight band.[1][2] We recommend a DCM-based system.[1]
| Step | Solvent System | Volume (CV) | Purpose |
| 1 | 100% DCM | 2 CV | Flush non-polar impurities (e.g., bromination byproducts).[1][2] |
| 2 | 0-2% MeOH in DCM | 3 CV | Begin mobilizing the aldehyde. |
| 3 | 2-5% MeOH in DCM | 5-10 CV | Main Elution Window. Collect fractions here.[1] |
| 4 | 10% MeOH in DCM | 2 CV | Flush remaining polar material (often colored impurities).[1] |
Pro-Tip: If you observe tailing in Step 3, add 0.1% Acetic Acid to the mobile phase.[1][2] This suppresses the ionization of the pyrazole NH, sharpening the peak.[1][2] Avoid Triethylamine (TEA), as it may promote aldol condensation of the aldehyde.[1][2]
Deep Dive: The Tautomerism Trap
Users frequently report seeing two distinct spots on TLC (
The Mechanism
In solution (NMR solvent like DMSO-
Caption: Visualizing the discrepancy between TLC (static separation) and NMR (dynamic equilibrium) caused by pyrazole proton shifting.
FAQ: Technical Specifics
Q: Can I use Reverse Phase (C18) for this? A: Yes, and it is often superior.[1][2]
-
Method: C18 column, Water/Acetonitrile gradient (0
60% ACN) with 0.1% Formic Acid . -
Benefit: The water-rich mobile phase suppresses the "stickiness" of the pyrazole, and the aldehyde is stable in dilute formic acid.[2]
Q: My product turned yellow/brown after the column. Why? A: Aldehydes are sensitive to air oxidation.[1][2]
-
Diagnosis: Check IR for a broad stretch at 2500–3300 cm⁻¹ (carboxylic acid).[1][2]
-
Prevention: Store the purified solid under Nitrogen/Argon at -20°C. If the color persists, wash the solid with cold diethyl ether; the oxidized impurities are often more soluble in ether than the pure product.[2]
Q: How do I confirm the structure despite the tautomerism?
A: In
References & Authority
-
Synthesis & Properties of 4-Bromopyrazoles:
-
Tautomerism in Pyrazoles:
-
Vilsmeier-Haack Formylation Protocols:
-
Chromatographic Behavior of Azoles:
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
Removal of unreacted starting materials from 4-bromo-1H-pyrazole-5-carbaldehyde
Case ID: PUR-PYR-045 Status: Active Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Impurities[1][2]
Triage: Identify Your Contaminant
Before selecting a protocol, you must identify the specific starting material (SM) contaminating your 4-bromo-1H-pyrazole-5-carbaldehyde (Target ).[1][2] The purification strategy depends entirely on the synthesis route you employed.[1][2]
| Synthesis Route | Likely Impurity (SM) | Physicochemical Difference | Recommended Protocol |
| Bromination of 1H-pyrazole-5-carbaldehyde | Unreacted 1H-pyrazole-5-carbaldehyde | Acidity & Lipophilicity | Protocol A (Chromatography) or Protocol B (Bisulfite) |
| Vilsmeier-Haack Formylation | Unreacted 4-bromopyrazole | Polarity (Aldehyde vs. H) | Protocol B (Bisulfite) |
| General | Excess Bromine ( | Oxidizing potential | Protocol C (Quench) |
Protocol A: Chromatographic Resolution (The Polarity Shift)
Applicability: Best for removing non-brominated precursors (1H-pyrazole-5-carbaldehyde) or regioisomers.[1][2]
The Science:
The introduction of the bromine atom at the C4 position significantly alters the lipophilicity of the pyrazole ring. However, the
-
Target
: Typically 0.3–0.4 in Hexane/EtOAc (2:1).[1][2] -
Impurity Behavior: The non-brominated aldehyde is more polar and will elute later; however, without pH control, the spots often overlap.[2]
Step-by-Step Procedure
-
Column Pre-treatment (Crucial):
-
Loading:
-
Elution Gradient:
-
Monitoring:
Protocol B: The "Bisulfite Rescue" (Chemical Separation)
Applicability: The "Silver Bullet" for removing non-aldehyde impurities (e.g., 4-bromopyrazole, inorganic salts, or tars).[2]
The Science:
Aldehydes react reversibly with sodium bisulfite (
Workflow Diagram
Caption: Workflow for the selective isolation of the aldehyde product using bisulfite adduct formation.
Step-by-Step Procedure
-
Adduct Formation:
-
Dissolve 1.0 g of crude material in 10 mL Ethyl Acetate.
-
Add 10 mL of Saturated Sodium Bisulfite (
) solution . -
Critical Step: Shake vigorously for at least 5–10 minutes. The aldehyde must physically contact the aqueous phase to react.[1][2] A white precipitate (the adduct) may form at the interface; this is normal.
-
-
Separation:
-
Washing:
-
Regeneration:
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 10% Sodium Carbonate (
) or dilute NaOH until the pH reaches 10–12. -
Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.
-
-
Isolation:
Protocol C: Scavenging Oxidants (Bromine Removal)
Applicability: If the product is yellow/orange and fuming, or smells of bleach.[2] This is common after bromination reactions.[2]
The Science:
Residual elemental bromine (
Procedure:
-
Wash with 10% Sodium Thiosulfate (
) solution.[1][2] -
Shake until the organic layer's orange tint fades to pale yellow or colorless.
-
Wash with brine, dry, and concentrate.[2]
Frequently Asked Questions (FAQs)
Q: Why is my product co-eluting with the starting material on TLC? A: Pyrazoles are "sticky" on silica due to the NH hydrogen bonding.[1][2]
-
Fix: Add 1% Acetic Acid or 0.5% Triethylamine to your TLC solvent system.[1][2] This sharpens the spots and usually reveals a separation that wasn't visible before.
Q: I tried Protocol B (Bisulfite), but my yield is very low. Where is my product? A: This usually happens during the Regeneration step.[1][2]
-
Check pH: Did you reach pH > 10? If the solution is still acidic, the adduct remains stable.
-
Check the Organic Layer: Did the adduct fail to form? If your aldehyde is sterically hindered (less likely for this molecule) or the shaking was insufficient, the product remained in the first organic wash.
Q: Can I recrystallize instead of running a column? A: Yes, if purity is >85%.[1][2]
-
Method: Dissolve in boiling ethanol, add water dropwise until turbidity persists, then cool slowly.
Q: Is the 3-carbaldehyde different from the 5-carbaldehyde? A: For 1H-pyrazoles, these are tautomers and exist in equilibrium.[1][2] In solution, you cannot separate them.[1][2] In solid state, one tautomer usually predominates. Unless you have an N-alkyl group (e.g., N-methyl), treat them as the same chemical entity.[1][2]
References
-
Synthesis & Vilsmeier-Haack Context
-
Purification via Bisulfite Adduct
-
Chemical Properties (Acidity/Tautomerism)
-
Regeneration of Aldehydes
Sources
- 1. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpsionline.com [jpsionline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Navigating the Reactivity of 4-bromo-1H-pyrazole-5-carbaldehyde: A Guide to Stability Under Acidic Conditions
Technical Support & Troubleshooting Center
For researchers, medicinal chemists, and drug development professionals, 4-bromo-1H-pyrazole-5-carbaldehyde is a valuable building block. Its unique arrangement of a reactive aldehyde, a modifiable bromine atom, and a pyrazole core offers a versatile scaffold for synthesizing a diverse range of bioactive molecules. However, the very features that make this compound attractive also present challenges, particularly concerning its stability and reactivity in acidic environments. This guide, structured as a technical support center, provides in-depth insights, troubleshooting advice, and validated protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally stable under acidic conditions?
While pyrazole rings are known to be relatively robust and resistant to oxidation and reduction, their behavior in acidic media is nuanced. The pyrazole ring contains two nitrogen atoms, one of which is a basic, pyridine-like nitrogen that can be protonated in the presence of acid. This protonation can significantly alter the electron density and reactivity of the entire molecule. While the compound does not readily decompose in mildly acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to undesired side reactions or degradation.
Q2: I'm observing a lower than expected yield in my acid-catalyzed reaction. What could be the cause?
Several factors could contribute to low yields. One common issue is the unintended formation of acetals or ketals. If your reaction solvent is an alcohol (e.g., methanol, ethanol), the aldehyde group of your starting material can react with it under acid catalysis to form a hemiacetal and subsequently an acetal. This side reaction consumes your starting material and reduces the yield of your desired product.
Another possibility is an acid-catalyzed aldol-type condensation, especially if other carbonyl-containing compounds are present in the reaction mixture. This can lead to the formation of complex byproducts and consume your starting material.
Q3: My NMR analysis shows unexpected signals, suggesting my starting material has been modified. What could have happened?
Beyond acetal formation, other acid-catalyzed transformations can occur. While less common for aromatic aldehydes, strong acids can sometimes promote polymerization or other condensation reactions. Furthermore, though the C-Br bond on the pyrazole ring is generally stable, harsh acidic conditions could potentially facilitate its cleavage or participation in unexpected side reactions, although this is less likely.
Q4: How can I improve the stability of this compound in my acidic reaction?
Careful control of reaction parameters is crucial.
-
Temperature: Whenever possible, conduct reactions at the lowest effective temperature to minimize side reactions.
-
Acid Concentration: Use the minimum concentration of acid required to catalyze the desired transformation.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Solvent Choice: If possible, use a non-alcoholic solvent to prevent acetal formation.
In situations where the aldehyde or the N-H group of the pyrazole interferes with the desired reaction or is unstable under the required acidic conditions, employing protecting groups is a highly recommended strategy.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield & Complex Mixture of Products | Acetal/Ketal Formation: The aldehyde is reacting with an alcohol solvent or reagent. | - Use a non-alcoholic solvent (e.g., THF, dioxane, DCM).- If an alcohol is necessary, consider protecting the aldehyde group. |
| Aldol Condensation: Acid-catalyzed self-condensation or reaction with other carbonyls. | - Run the reaction at a lower temperature.- Use a more dilute solution.- Ensure the purity of all starting materials. | |
| General Decomposition: Prolonged exposure to harsh acidic conditions. | - Reduce reaction time by monitoring progress closely.- Use a milder acid or a lower concentration.- Consider a different synthetic route that avoids strong acids. | |
| Starting Material Unreactive | Insufficient Acid Catalyst: The acid concentration is too low to effectively catalyze the reaction. | - Titrate the amount of acid, starting with catalytic amounts and gradually increasing while monitoring the reaction. |
| Poor Solubility: The starting material is not fully dissolved in the reaction medium. | - Use a co-solvent to improve solubility.- Gently warm the reaction mixture if the compound's stability permits. | |
| Difficulty in Purification | Polar Byproducts: Acid-catalyzed side reactions can generate polar impurities. | - Utilize a biphasic workup with an appropriate organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and remove polar impurities.- Consider column chromatography with a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent streaking of the basic pyrazole compound.[1] |
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Reaction
This protocol provides a general framework. Specific conditions should be optimized for each unique reaction.
-
Inert Atmosphere: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the appropriate anhydrous, non-alcoholic solvent.
-
Reagent Addition: Add the other reactants to the solution.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Acid Addition: Slowly add the acid catalyst dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding it to a cold, saturated solution of a mild base like sodium bicarbonate.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Protection of the Aldehyde Group as a Cyclic Acetal
This is a preventative measure for reactions where the aldehyde is sensitive to the acidic conditions or where an alcohol solvent is required.
-
Setup: To a solution of this compound in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane), add a diol (e.g., ethylene glycol, 1.1 equivalents).
-
Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting acetal can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Deprotection of the acetal is typically achieved by stirring with aqueous acid.
Mechanistic Insights & Visualizations
Protonation of the Pyrazole Ring
Under acidic conditions, the pyridine-like nitrogen (N2) of the pyrazole ring is the most basic site and will be protonated. This creates a pyrazolium cation, which is an electron-withdrawing group and can influence the reactivity of the substituents.
Caption: Protonation of the pyrazole ring at the N2 position.
Potential Degradation Pathway: Acetal Formation
In the presence of an alcohol (ROH) and an acid catalyst (H+), the aldehyde can reversibly form an acetal. This is a common side reaction that consumes the starting material.
Caption: Acid-catalyzed acetal formation pathway.
References
- General Reactivity of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.
- Protecting Groups in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons.
-
Purification of Basic Compounds: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Decomposition of 4-bromo-1H-pyrazole-5-carbaldehyde during reactions
Technical Support Center: 4-Bromo-1H-pyrazole-5-carbaldehyde
Welcome to the technical resource center for this compound (CAS No. 287917-97-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a bifunctional molecule featuring both a reactive aldehyde and a synthetically valuable bromine handle, it presents unique opportunities and challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential decomposition issues and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Reaction Failures
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unexpected products. What is causing this complex mixture?
Answer: Low yields and the appearance of multiple byproducts when using this compound often stem from three primary decomposition pathways that can occur concurrently: debromination , aldehyde oxidation , and base-catalyzed side reactions . The specific pathway that dominates depends heavily on your reaction conditions.
Causality Analysis:
-
Debromination: The C-Br bond at the 4-position of the pyrazole ring can be susceptible to reductive cleavage. This is particularly common in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) where certain phosphine ligands and basic conditions can promote the formation of hydride species that lead to hydrodehalogenation.[1][2] The unprotected N-H of the pyrazole can also participate in and facilitate this undesired reaction.[1]
-
Aldehyde Oxidation: The carbaldehyde group is readily oxidized to the corresponding carboxylic acid. This can be caused by exposure to atmospheric oxygen over prolonged reaction times at elevated temperatures, or by impurities such as peroxides in solvents (e.g., aged THF, Et2O). Some oxidation methods intended for other parts of a molecule might not be selective enough, inadvertently oxidizing the aldehyde.[3]
-
Base-Mediated Decomposition: Strong bases (e.g., NaH, n-BuLi, t-BuOK) can deprotonate the pyrazole N-H. While this is a necessary step for N-alkylation, the resulting pyrazolate anion is highly electron-rich, which can increase the molecule's instability or lead to undesired condensation reactions involving the aldehyde.
Visualizing the Competing Pathways
Caption: Competing reaction and decomposition pathways.
Troubleshooting Protocol:
-
Analyze Byproducts: Use LC-MS to determine the mass of the major byproducts.
-
A mass loss of 79/81 Da (Br isotope pattern) indicates debromination.
-
A mass gain of 16 Da indicates oxidation to the carboxylic acid.
-
-
Reagent & Solvent Purity Check:
-
Use freshly distilled or inhibitor-free, sparged solvents to minimize peroxides and dissolved oxygen.
-
Verify the purity of your other reagents; some bases can degrade over time.
-
-
Optimize Reaction Conditions: Based on your byproduct analysis, implement the following changes.
| Parameter | To Mitigate Debromination | To Mitigate Oxidation | To Mitigate Base-Decomposition |
| Atmosphere | Maintain a strict inert atmosphere (Argon or N2). | Maintain a strict inert atmosphere (Argon or N2). | Maintain a strict inert atmosphere (Argon or N2). |
| Solvents | Use freshly degassed, anhydrous solvents. | Use peroxide-free, freshly distilled/sparged solvents. | Use anhydrous, aprotic solvents (e.g., DMF, Dioxane). |
| Base | Use a weaker inorganic base (e.g., K2CO3, Cs2CO3, K3PO4) instead of strong organic bases (e.g., NaOtBu).[4] | Avoid overly basic conditions that can promote air oxidation. | Use the minimum stoichiometric amount of the mildest base that effects the transformation. |
| Catalyst (for couplings) | Screen different Pd catalysts and ligands. Buchwald-type ligands can sometimes suppress dehalogenation. | N/A | N/A |
| Temperature | Run the reaction at the lowest possible temperature that still promotes the desired reaction. | Avoid excessive heat. | Perform base addition at low temperatures (e.g., 0 °C). |
| N-H Protection | Consider protecting the pyrazole nitrogen (see Question 2). | N/A | N-protection prevents deprotonation and subsequent side reactions. |
Question 2: My primary product is the debrominated analog, 1H-pyrazole-5-carbaldehyde. How can I prevent this?
Answer: The loss of the bromine atom is a classic case of hydrodehalogenation, a well-known side reaction in palladium-catalyzed cross-couplings and reactions involving strong bases or reducing agents.[2] The pyrazole N-H proton is weakly acidic and its presence can facilitate the decomposition of catalytic intermediates, leading to the reductive cleavage of the C-Br bond.[1]
The most robust solution is to temporarily protect the pyrazole nitrogen. This modification alters the electronic properties of the ring and removes the acidic proton, fundamentally shutting down the primary debromination pathway.
Workflow for Preventing Debromination
Caption: Workflow to overcome debromination via N-protection.
Experimental Protocol: N-Benzylation (Example Protection)
This protocol provides a common method for protecting the pyrazole nitrogen, which is generally stable to many coupling conditions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like DMF or acetonitrile.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a mild base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq).
-
Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-benzylated product by column chromatography on silica gel. You will likely obtain a mixture of N1 and N2 isomers, which can often be used directly in the next step.
-
Subsequent Reaction: Use the purified N-protected pyrazole in your intended reaction (e.g., Suzuki coupling).
-
Deprotection: The benzyl group can be removed later via hydrogenolysis (e.g., H2, Pd/C) if the free N-H is required in the final product.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage and handling conditions for this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at ≤4°C is recommended to minimize oxidation of the aldehyde.
-
Handling: The compound is listed as a potential skin, eye, and respiratory irritant.[5] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q2: How stable is the compound to acidic and basic conditions?
-
Acidic Conditions: The pyrazole ring is generally stable to mild acidic conditions. Syntheses like the Vilsmeier-Haack reaction employ reagents like POCl3, indicating resilience to certain electrophilic, acidic reagents.[3] However, strongly acidic conditions may lead to degradation or polymerization and should be avoided unless specifically required.
-
Basic Conditions: The compound is sensitive to strong bases. The N-H proton is weakly acidic and can be readily deprotonated by bases like NaH, n-BuLi, or LDA.[4] While necessary for N-functionalization, the resulting anion is more susceptible to decomposition. Mild inorganic bases (K2CO3, Cs2CO3) are generally better tolerated.[6]
-
-
Q3: What are the most likely impurities in a commercial sample of this reagent?
-
4-Bromo-1H-pyrazole-5-carboxylic acid: The most common impurity, arising from air oxidation of the aldehyde.
-
1H-Pyrazole-5-carbaldehyde: The debrominated analog, which may be present from purification challenges during manufacturing.
-
Isomeric Impurities: Depending on the synthetic route, small amounts of the isomeric 4-bromo-1H-pyrazole-3-carbaldehyde could be present. Always verify the structure and purity of the starting material by NMR before use.
-
-
Q4: Can the aldehyde group be oxidized to a carboxylic acid during aqueous workup or silica gel chromatography?
-
Yes, this is a definite risk. During workup, prolonged exposure to basic aqueous solutions can facilitate air oxidation. During chromatography, active silica gel, especially when using non-degassed solvents, can promote oxidation. To minimize this, perform chromatographic purification promptly after the reaction, use freshly prepared eluent, and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.5%) in your eluent system if compatible with your product.
-
References
- Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Biological Potentials of Pyrazole Scaffolds. Journal of Advanced Scientific Research, ICITNAS: 37-43.
- Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Li, J., et al. (2018).
- Chemenu (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Chemenu.com.
- SynHet (n.d.). 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxaldehyde. SynHet.com.
-
Nayak, S. K., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o739. [Link]
- Sigma-Aldrich (n.d.). This compound. SigmaAldrich.com.
-
Al-Hourani, B. J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
- Rostom, S. A. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Al-Hourani, B. J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Fisher Scientific (n.d.). This compound, 95+%, Thermo Scientific. Fishersci.com.
- Harding, J. R., et al. (2003).
- Sreevidya, N., et al. (2014). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
- Nag, S., et al. (2007). Studies on the Baylis–Hillman reaction of pyrazolecarbaldehydes under the influence of DABCO: positional importance of the formyl group on its reactivity.
- BenchChem (2025). Stability of 1H-Dibenzo(a,i)carbazole under acidic or basic conditions. BenchChem.com.
- Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- ResearchGate (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems.
- ResearchGate (n.d.). The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis.
- The Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Suzuki coupling conditions for 4-bromo-1H-pyrazole-5-carbaldehyde
Topic: 4-bromo-1H-pyrazole-5-carbaldehyde
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUZUKI-PYR-CHO-001
Critical Substrate Analysis
User Warning: You are working with a "Deceptive Scaffold." The this compound substrate presents a trifecta of chemical challenges that frequently cause standard Suzuki conditions to fail.
Before initiating your experiment, review the Structural Hazard Map below:
| Feature | The Hazard | The Chemical Consequence |
| C4-Bromine | Steric/Electronic Clash | While C4 is electronically activated by the C5-aldehyde, it is sterically crowded. Standard |
| N1-Proton (Free NH) | Catalyst Poisoning | The acidic NH ( |
| C5-Aldehyde | Base Sensitivity | Under highly basic/aqueous conditions (e.g., |
The "Golden Protocol" (Recommended Starting Point)
Do not waste time screening random conditions. Based on the structural analysis, this protocol balances reactivity with functional group preservation.
System: Pd-Generation 2 Precatalyst / Phosphate Buffer / Dioxane Success Rate: >85% for heteroaryl boronic acids.
Reagents & Stoichiometry[1][2]
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Why? The bulky biaryl ligand (XPhos) prevents the N1-pyrazole nitrogen from binding to the Palladium center, overcoming the "poisoning" effect.
-
Alternative:
(5 mol%) is a robust, cheaper alternative for less sterically demanding boronic acids.
-
-
Base:
(Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)-
Why? It buffers the reaction. It is strong enough to activate the boronic acid but mild enough to prevent rapid aldehyde degradation compared to hydroxides.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
-
Step-by-Step Workflow
Figure 1: Optimized experimental workflow to minimize oxidative catalyst decomposition.
Troubleshooting Guide (Q&A Format)
Q1: The reaction turns black immediately, and conversion stops at <10%. What happened?
-
Diagnosis: "Palladium Black" precipitation.
-
Root Cause: The catalyst decomposed before completing the cycle. This is often due to the "Unprotected NH Effect." The free amine binds to the Pd, displacing the phosphine ligand. Once the ligand is gone, Pd(0) aggregates into inactive black metal.
-
The Fix:
-
Switch Ligand: Move to XPhos or SPhos (Buchwald Precatalysts). These bulky ligands bind tightly to Pd and prevent the pyrazole nitrogen from interfering.
-
Protect the Nitrogen: If the optimized catalyst fails, you must protect the N1 position. Use a THP (Tetrahydropyranyl) or SEM group. Avoid Boc (it is thermally unstable at Suzuki temperatures).
-
Q2: My starting material is consumed, but I see multiple new spots and no product. The aldehyde peak is gone in NMR.
-
Diagnosis: Base-mediated Aldehyde degradation.
-
Root Cause: You likely used a hydroxide base (
, ) or Carbonate at high temperatures, triggering a Cannizzaro reaction (disproportionation to alcohol/acid). -
The Fix:
-
Change Base: Switch to
or . -
Reduce Water: Shift the solvent ratio to 10:1 (Dioxane:Water) to lower the effective basicity.
-
Anhydrous Conditions: Use
(Cesium Fluoride) in dry Dioxane or Toluene. Fluoride activates the boronic acid/ester without requiring aqueous base, protecting the aldehyde.
-
Q3: I see the product, but also a significant amount of "de-brominated" starting material (Protodeboronation).
-
Diagnosis: Hydrodehalogenation.
-
Root Cause: The catalytic cycle is initiating, but the transmetallation step is slow. The Pd(II)-Aryl intermediate grabs a hydride (from solvent or impurities) instead of the boronic acid.
-
The Fix:
-
Increase Boronic Acid: Use 1.5 – 2.0 equivalents.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to boroxines (less reactive). Ensure your reagent is fresh or switch to a Pinacol Ester , which is more stable and less prone to protodeboronation.
-
Advanced Optimization Matrix
If the Golden Protocol yields <50%, use this decision tree to select the next set of conditions.
Figure 2: Logic gate for troubleshooting reaction failures based on observable outcomes.
References & Authority
The protocols and mechanisms described above are grounded in the following peer-reviewed methodologies:
-
Unprotected Nitrogen Heterocycles:
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3]
-
Source:Journal of the American Chemical Society / NIH.
-
Relevance: Defines the inhibitory effect of free NH groups and validates the use of Phosphate bases and specific precatalysts.
-
URL:[Link]
-
-
Base Sensitivity in Heterocycles:
-
Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one.[3][4]
-
Source:Pro Progressio Alapítvány.
-
Relevance: Demonstrates the necessity of weak bases (
, ) when coupling aldehyde/ketone-containing heterocycles to prevent ring opening or condensation. -
URL:[Link]
-
-
Catalyst Poisoning Mechanisms:
-
General Suzuki Mechanism & Conditions:
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proprogressio.hu [proprogressio.hu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This guide is structured as a Technical Support Center resource. It is designed to troubleshoot specific failure modes in the Vilsmeier-Haack (VH) formylation of pyrazoles, moving beyond standard textbook descriptions to address the "why" and "how" of experimental failures.
Ticket ID: VH-PYR-404 Subject: Troubleshooting Regioselectivity, Yield Loss, and Safety Incidents Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Workflow
Before altering your parameters, identify your failure mode using the logic tree below. This diagram correlates observed symptoms with underlying mechanistic failures.
Figure 1: Diagnostic logic tree for isolating Vilsmeier-Haack failure modes in pyrazole substrates.
Module 1: The "No Reaction" Ticket (Electronic Deactivation)
The Issue: You observe 100% starting material recovery despite heating at 80–90°C. The Science: The Vilsmeier reagent (chloromethyliminium salt) is a weak electrophile. Pyrazoles are generally electron-rich, but substituents on the N1 position critically dictate reactivity at C4.
Root Cause Analysis
If you have a strong Electron-Withdrawing Group (EWG) like
-
Evidence: Popov et al. demonstrated that while alkyl-substituted pyrazoles react at 60°C, nitrophenyl-substituted pyrazoles may show <5% conversion even after prolonged reflux [1].
Protocol Adjustment: The "Force" Method
If standard VH fails due to deactivation, do not simply add more
-
Temperature: Increase to 110–120°C .
-
Stoichiometry: Increase Vilsmeier reagent equivalents to 5–10 eq .
-
Microwave Assist: If available, microwave irradiation (sealed vessel) at 120°C for 10–30 minutes often overcomes the activation energy barrier that thermal reflux cannot [2].
| Substrate Type | Recommended Temp | Equivalents ( | Expected Time |
| N-Alkyl Pyrazole | 60–70°C | 1.2 – 2.0 eq | 2–4 h |
| N-Phenyl Pyrazole | 80–90°C | 3.0 eq | 4–6 h |
| N-(4-Nitro)Phenyl | 120°C / MW | 5.0 – 10.0 eq | 12 h / 30 min |
Module 2: The "Wrong Product" Ticket (Regioselectivity & Side Reactions)
The Issue: LCMS shows a mass shift of M+34 (Chlorination) or M+28 (Formylation at wrong site).
Scenario A: The "Chloro-Aldehyde" Surprise (M+34)
Context: You started with a pyrazolone (or 5-hydroxy-pyrazole) expecting a simple C4-formylation.
Diagnosis: You have performed a dual functionalization .
Mechanism: The Vilsmeier reagent is also a chlorinating agent (similar to
-
If you wanted this: Great! This is a standard route to 5-chloro-4-formylpyrazoles [3].
-
If you didn't want this: You must protect the oxygen (e.g., O-methylation) before subjecting it to VH conditions.
Scenario B: N-Formylation vs. C-Formylation
Context: You are using an N-unsubstituted pyrazole (
-
Transient Species: N-formyl species are often kinetic products. They are amides and are hydrolytically unstable compared to the C-formyl group.
-
Fix: Extend your aqueous workup (hydrolysis step). Heating the aqueous quench mixture (pH ~9) often cleaves the N-CHO group, revealing the N-H, while the C4-CHO remains intact.
-
Prevention: The most robust method is to perform N-alkylation or protection (e.g., Benzyl) prior to VH formylation to direct regioselectivity exclusively to C4 [4].
Module 3: Critical Safety & Workup (The "Exothermic Crash")
The Issue: The reaction mixture turns into a black tar upon water addition, or the flask erupts.
The Science: The intermediate is an iminium salt.[1][2] Hydrolysis releases
The "Buffered Crash" Protocol
Stop dumping reaction mixtures onto ice water. Use this self-validating protocol to maximize yield and safety.
Step-by-Step:
-
Quench Preparation: Prepare a solution of Sodium Acetate (3.0 eq) in water (approx. 5 volumes relative to DMF). Cool this buffer to 0°C.
-
Why? NaOAc buffers the pH immediately, preventing the highly acidic conditions that promote polymerization/tarring of the aldehyde.
-
-
Controlled Addition: Pour the reaction mixture slowly into the stirred buffer solution, keeping internal temp <20°C.
-
Visual Check: A precipitate (the aldehyde) should form. If it oils out, the pH is likely too low.
-
-
Neutralization: Adjust pH to ~7–8 using saturated
.-
Warning: Do not use strong caustic (
) immediately, as the Haloform reaction or Cannizzaro disproportionation can degrade your aldehyde.
-
-
Isolation: Filter the solid. If no solid forms, extract with Ethyl Acetate (not DCM, to avoid emulsion with DMF).
Frequently Asked Questions (FAQ)
Q: Can I use Vilsmeier-Haack on a pyrazole with a free amine (-NH2) group?
A: Generally, no . The
Q: My reaction solidified during heating. What happened? A: You likely formed the Vilsmeier salt complex in high concentration. This is common in high-concentration runs.
-
Fix: Add a co-solvent like 1,2-dichloroethane (DCE) or Chlorobenzene . These dissolve the complex and allow higher reflux temperatures without thermal runaway.
Q: Why is my yield low for 3,5-dimethylpyrazole? A: Check your workup. Low molecular weight pyrazole aldehydes are somewhat water-soluble.
-
Fix: Saturate the aqueous layer with
(salting out) before extraction, and perform 3-4 extractions with rather than EtOAc.
References
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[3]
-
Kamlakar, Y. P., & Magar, R. (2013). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate.[2][4]
-
Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2012). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles.[4][5] Journal of Chemical Research, 36(5), 287-289.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][6][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Vilsmeier haack reaction | PPTX [slideshare.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: 4-bromo-1H-pyrazole-5-carbaldehyde vs. 4-chloro-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazole carbaldehydes serve as exceptionally versatile building blocks. Their unique electronic properties and multiple points for functionalization make them prized intermediates in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1][2] When selecting a starting material for a synthetic campaign, the choice between a halogenated pyrazole, such as 4-bromo-1H-pyrazole-5-carbaldehyde and its 4-chloro counterpart, is a critical decision that profoundly impacts reaction efficiency, cost, and overall strategy.
This guide provides an in-depth, objective comparison of these two key reagents. We will dissect the fundamental principles governing their differential reactivity, supported by mechanistic insights and practical, field-proven experimental protocols. Our goal is to equip you, the researcher, with the necessary knowledge to make informed decisions that streamline your synthetic workflows and accelerate discovery.
At a Glance: Physicochemical Properties
A foundational understanding begins with the intrinsic properties of each molecule. While structurally similar, the difference in the halogen atom dictates key physical and, more importantly, chemical characteristics.
| Property | This compound | 4-chloro-1H-pyrazole-5-carbaldehyde |
| IUPAC Name | This compound[3] | 4-chloro-1H-pyrazole-5-carbaldehyde |
| Molecular Formula | C₄H₃BrN₂O[3] | C₄H₃ClN₂O |
| Molecular Weight | 174.98 g/mol [3] | 130.54 g/mol |
| CAS Number | 1007346-33-9[3] | 34046-46-3 |
| Appearance | White to off-white solid | White to off-white solid |
The Heart of the Matter: C-X Bond Reactivity in Cross-Coupling
The most significant divergence in the chemical behavior of these two compounds is observed in palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl, a hierarchy rooted in the principles of organometallic chemistry.[4][5]
This compound consistently demonstrates superior reactivity in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced performance is attributable to two primary factors:
-
Lower Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4] Consequently, less energy is required to break the C-Br bond during the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.[4][6][7]
-
Favorable Oxidative Addition Kinetics: The insertion of the palladium(0) catalyst into the carbon-halogen bond is kinetically more facile for bromides than for chlorides.[4] This translates to faster reaction rates, the ability to use lower temperatures, and often, reduced catalyst loadings.
In contrast, 4-chloro-1H-pyrazole-5-carbaldehyde , while more economical, is generally less reactive. The strength of the C-Cl bond necessitates more forcing reaction conditions to achieve efficient oxidative addition. Historically, this made aryl chlorides challenging substrates. However, the advent of sophisticated, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) has dramatically improved the viability of chloro-heteroarenes in cross-coupling, though they still typically require higher temperatures and more specialized catalytic systems than their bromo-analogs.[4]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Synthetic Routes: The Vilsmeier-Haack Reaction
Both 4-bromo- and 4-chloro-1H-pyrazole-5-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction. This powerful formylation method utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an electron-rich heterocycle.[2][8][9]
The synthesis often starts from a corresponding 4-halopyrazole or involves halogenation followed by formylation. For instance, treating a pyrazolone with excess Vilsmeier reagent can lead to simultaneous chlorination and formylation.[2][10]
Caption: Simplified workflow for the synthesis of 4-halopyrazole-5-carbaldehydes.
Comparative Reaction Protocols
To illustrate the practical implications of this reactivity difference, we provide detailed protocols for a Suzuki-Miyaura coupling. Note the milder conditions employed for the bromo-derivative compared to the more forcing conditions required for the chloro-analog.
Protocol 1: Suzuki-Miyaura Coupling of this compound (High Reactivity Substrate)
This protocol is representative for a highly reactive aryl bromide substrate.
Objective: To synthesize 4-phenyl-1H-pyrazole-5-carbaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and the SPhos ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The aqueous phase is essential for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-1H-pyrazole-5-carbaldehyde.
Protocol 2: Suzuki-Miyaura Coupling of 4-chloro-1H-pyrazole-5-carbaldehyde (Lower Reactivity Substrate)
This protocol employs a more active catalyst system and higher temperatures to overcome the stability of the C-Cl bond.
Objective: To synthesize 4-phenyl-1H-pyrazole-5-carbaldehyde.
Materials:
-
4-chloro-1H-pyrazole-5-carbaldehyde (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-chloro-1H-pyrazole-5-carbaldehyde, phenylboronic acid, and K₂CO₃.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the more robust Pd(dtbpf)Cl₂ catalyst. This pre-catalyst is often more effective for less reactive chlorides.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature is necessary to drive the oxidative addition of the C-Cl bond. Monitor the reaction progress; completion may take 12-24 hours.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Expected Outcomes
| Feature | 4-bromo-pyrazole | 4-chloro-pyrazole | Rationale |
| Reaction Temperature | Lower (e.g., 80-90 °C) | Higher (e.g., >100 °C) | Weaker C-Br bond requires less thermal energy for oxidative addition.[4] |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 3-5 mol%) | More challenging C-Cl bond activation requires a more active/concentrated catalyst. |
| Choice of Ligand | Broad tolerance (e.g., SPhos, PPh₃) | Requires bulky, electron-rich ligands (e.g., Buchwald type) | Specialized ligands are needed to facilitate the oxidative addition of the stronger C-Cl bond. |
| Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 12-24+ hours) | Slower kinetics of the rate-limiting step for the chloro-substrate.[4] |
| Typical Yield | Good to Excellent | Moderate to Good | Milder conditions for the bromo-substrate often lead to fewer side reactions and higher yields. |
Beyond Cross-Coupling: Nucleophilic Aromatic Substitution (SNAr)
While less common for these specific substrates compared to cross-coupling, SNAr is another potential reaction pathway. SNAr reactions are facilitated by strong electron-withdrawing groups on the aromatic ring and a good leaving group.[11][12] Both the pyrazole ring and the adjacent aldehyde group act as electron-withdrawing moieties, activating the C4 position. In this context, the leaving group ability generally follows the trend I > Br > Cl > F. Therefore, the bromo-derivative would also be expected to be more reactive than the chloro-derivative in an SNAr reaction, though the difference might be less pronounced than in palladium-catalyzed processes.
Conclusion and Strategic Recommendations
The choice between this compound and its 4-chloro analog is a classic trade-off between reactivity and cost.
-
Choose this compound when:
-
Versatility is paramount: It is the superior substrate for a wide array of Pd-catalyzed cross-coupling reactions.
-
Mild conditions are required: Its high reactivity allows for lower temperatures, protecting sensitive functional groups elsewhere in the molecule.
-
High yields and shorter reaction times are critical: The favorable kinetics generally lead to more efficient and faster conversions.
-
-
Choose 4-chloro-1H-pyrazole-5-carbaldehyde when:
-
Cost is a primary driver: Aryl chlorides are typically more affordable than the corresponding bromides.
-
The subsequent reaction is robust: The synthetic route can tolerate the more forcing conditions (higher temperatures, stronger bases) required for C-Cl bond activation.
-
Access to specialized, highly active catalyst systems is available: Modern Buchwald-type ligands and pre-catalysts have made the use of chloro-heteroarenes increasingly practical.
-
By understanding the fundamental principles of carbon-halogen bond activation, researchers can strategically select the optimal starting material, designing more efficient, robust, and successful synthetic routes to novel and impactful molecules.
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A Senior Application Scientist's Guide to LC-MS Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde Reaction Mixtures
Introduction: The Analytical Imperative for a Key Synthetic Building Block
4-bromo-1H-pyrazole-5-carbaldehyde is a crucial intermediate in modern synthetic chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive aldehyde, a bromine atom, and a pyrazole core, allows for diverse downstream chemical modifications.[3][4] The precise monitoring of reactions involving this building block is paramount to ensure reaction completion, identify impurities, and optimize yields. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for characterizing complex reaction mixtures.[5][6]
This guide provides an in-depth comparison of LC-MS methodologies for the analysis of this compound, moving beyond a simple recitation of protocols to explain the fundamental principles and strategic choices that underpin robust and reliable analytical method development.
The Analytical Challenge: Understanding the Analyte
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. This compound (MW: 174.98 g/mol ) is a moderately polar molecule.[3] The pyrazole ring and aldehyde group contribute polarity, while the bromine atom adds a degree of hydrophobicity. This dual nature presents both opportunities and challenges for chromatographic separation.
Key analytical considerations include:
-
Potential for Side Reactions: Aldehyde groups are susceptible to oxidation (forming a carboxylic acid) or reduction (forming an alcohol). The pyrazole ring can undergo various substitution or rearrangement reactions.[7][8][9]
-
Ionization Efficiency: The basic nitrogen atoms on the pyrazole ring are prime targets for protonation, making positive-ion electrospray ionization (ESI) a logical starting point.[10]
-
Isotopic Signature: The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), providing a definitive signature for identifying bromine-containing species in the mass spectrum.[11][12]
Comparative Analysis of LC-MS Methodologies
Choosing the right LC-MS approach is critical for resolving the starting material from its products and impurities. The two primary considerations are the chromatographic separation mode and the mass spectrometric detection strategy.
Chromatographic Mode: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
The choice between RP and HILIC is dictated by the polarity of the analytes in the reaction mixture.
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile or Methanol) | Apolar (e.g., >60% Acetonitrile with aqueous buffer) |
| Retention Mechanism | Hydrophobic interactions. Less polar compounds are retained longer. | Partitioning into a water-enriched layer on the stationary phase surface. More polar compounds are retained longer.[13][14] |
| Ideal Analytes | Non-polar to moderately polar compounds. | Highly polar, ionizable compounds poorly retained by RP.[15][16] |
| Verdict for this Topic | Generally Preferred. The moderate polarity of this compound and many of its likely reaction products makes it well-suited for retention and separation on standard C18 columns.[17][18] | Situational. Useful if the reaction produces highly polar byproducts (e.g., debrominated and oxidized species) that elute in the void volume under RP conditions. HILIC can also enhance MS sensitivity due to the high organic content of the mobile phase.[19] |
Causality: For a typical reaction, such as a reductive amination, the product will likely have a polarity similar to or slightly less than the starting material, making Reversed-Phase the more logical and robust choice for initial method development.
Mass Spectrometric Detection: High-Resolution vs. Tandem MS
The goal of the analysis—qualitative identification or quantitative measurement—will determine the optimal mass analyzer.
| Mass Analyzer | High-Resolution MS (e.g., Q-TOF, Orbitrap) | Tandem MS (e.g., Triple Quadrupole - QqQ) |
| Primary Function | Accurate mass measurement for formula determination. | Targeted quantification and structural elucidation. |
| Operation | Measures m/z with high precision (<5 ppm), allowing for the confident assignment of elemental compositions to the parent ion and its fragments. | Isolates a specific precursor ion, fragments it, and detects specific product ions (Selected Reaction Monitoring - SRM).[20] |
| Advantage | Impurity Identification. Essential for identifying unknown byproducts by providing their exact mass, which can then be used to propose chemical formulas. | High Sensitivity & Specificity. The SRM mode is exceptionally sensitive and selective, filtering out chemical noise, making it ideal for quantifying low-level components.[17] |
| Verdict for this Topic | Crucial for reaction monitoring and development. Enables the unambiguous identification of the starting material, desired product, and any unexpected side products based on their accurate masses and bromine isotopic patterns. | Essential for validated quantitative methods. Once key components are identified, a QqQ method can be developed for precise quantification, which is necessary for kinetic studies or final product quality control.[21][22] |
Optimized Experimental Protocols
The following protocols represent a robust starting point for the analysis of a typical reaction mixture. Validation according to established guidelines (e.g., ICH) is necessary for use in a regulated environment.[5][6][21]
Protocol 1: General Reaction Monitoring using RP-LC-HRMS
This method is designed for the qualitative analysis of a reaction mixture to identify all key components.
1. Sample Preparation: a. Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution. b. Vortex thoroughly to ensure homogeneity and precipitation of any incompatible salts. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the supernatant to an LC vial for analysis.
2. Liquid Chromatography Parameters:
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 10 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
3. High-Resolution Mass Spectrometry Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Gas Temp: 400 °C
- Scan Range: 100 - 1000 m/z
- Acquisition Mode: Full Scan with high mass accuracy (< 5 ppm)
Rationale: The C18 column provides excellent retention for the moderately polar analyte.[23] Formic acid is a crucial mobile phase additive that aids in the protonation of the pyrazole nitrogens, promoting efficient ESI+ ionization and ensuring good chromatographic peak shape. A gradient elution is employed to effectively separate compounds with a range of polarities.
Protocol 2: Targeted Quantification using LC-MS/MS (SRM)
This protocol is for the sensitive quantification of the starting material and the primary product once their transitions are known.
1. Sample Preparation: As described in Protocol 1. A calibration curve should be prepared using analytical standards.
2. Liquid Chromatography Parameters: As described in Protocol 1. An isocratic method may be developed for faster analysis if baseline separation is achieved.
3. Tandem Mass Spectrometry Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- SRM Transitions:
- This compound: Determine the m/z of the protonated molecule [M+H]+ (expected ~175.95/177.95) and identify a stable product ion after collision-induced dissociation (CID). A common loss for aldehydes is the CHO group (29 Da).[24][25]
- Target Product: Determine the [M+H]+ of the expected product and optimize its fragmentation to find a unique and stable product ion.
- Dwell Time: 50-100 ms per transition
- Collision Energy: Optimize for each transition to maximize product ion signal.
Self-Validation: The protocol's validity is confirmed by analyzing a blank to ensure no carryover, a zero-concentration sample to check for interferences, and quality control (QC) samples at low, medium, and high concentrations to verify accuracy and precision.[22]
Data Visualization and Interpretation
Workflow and Potential Reaction Pathways
Visualizing the analytical workflow and the chemistry involved is key to understanding the process.
Caption: LC-MS experimental workflow from sample preparation to data analysis.
Caption: Hypothetical reaction scheme showing the starting material and potential products.
Interpreting the Mass Spectrum
The key to identifying your compound of interest is the bromine isotopic pattern. A molecule with one bromine atom will exhibit two peaks of almost equal intensity separated by ~2 Da (for 79Br and 81Br). High-resolution mass spectrometry will confirm the elemental composition, solidifying the identification. For fragmentation, expect losses related to the aldehyde group (-H, -CHO) or cleavages within the pyrazole ring structure.[24][25][26]
Conclusion
The successful LC-MS analysis of this compound reaction mixtures hinges on a logical, stepwise approach to method development. For general-purpose reaction monitoring and impurity identification, a reversed-phase LC method coupled with high-resolution mass spectrometry is the superior choice. This combination provides the chromatographic resolving power and mass accuracy needed to confidently identify starting materials, products, and unexpected byproducts. For applications requiring high sensitivity and throughput for known analytes, a targeted LC-MS/MS (SRM) method is unparalleled. By understanding the chemical nature of the analyte and applying the principles outlined in this guide, researchers can develop robust, reliable, and self-validating analytical methods to accelerate their research and development efforts.
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their diverse biological activities and unique structural features make them foundational scaffolds in drug discovery and the development of functional materials. Among these, 4-bromo-1H-pyrazole-5-carbaldehyde and its analogues are of significant interest due to the versatile reactivity of the carbaldehyde group and the influence of the bromine substituent on their physicochemical properties. This guide provides an in-depth comparative analysis of the X-ray crystallographic elucidation of these derivatives, offering insights into experimental protocols, structural interpretation, and a comparison with alternative analytical techniques.
The Significance of Structural Elucidation for Pyrazole Derivatives
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is paramount in understanding its function. For drug development professionals, this atomic-level resolution informs structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutics. In materials science, crystal packing and intermolecular interactions, revealed through crystallographic analysis, dictate the bulk properties of a material. Therefore, a comprehensive understanding of the solid-state structure of this compound derivatives is not merely an academic exercise but a critical step in their application.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that provides the precise arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. When a focused beam of X-rays is directed at a single crystal, the electrons scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, a three-dimensional model of the electron density, and thus the atomic structure of the molecule, can be constructed.
Experimental Protocol: X-ray Crystallographic Analysis of a Representative Pyrazole Derivative
The following protocol is a generalized yet detailed procedure for the single-crystal X-ray diffraction analysis of a this compound derivative, based on established methodologies for similar compounds.
Step 1: Crystal Growth
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For many pyrazole derivatives, slow evaporation of a saturated solution is an effective method.
-
Solvent Selection : Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include methanol, ethanol, acetone, or mixtures with less polar solvents like hexane.
-
Preparation of Saturated Solution : Dissolve the purified pyrazole derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation : Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Crystal Harvesting : Once suitable crystals have formed, carefully harvest them using a nylon loop.
Step 2: Data Collection
-
Crystal Mounting : Mount a selected single crystal on a goniometer head.
-
Diffractometer Setup : Place the goniometer head on the X-ray diffractometer. The instrument is typically equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector.
-
Data Collection Strategy : A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated software to determine the optimal data collection strategy.
Step 3: Structure Solution and Refinement
-
Data Reduction : The collected diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
-
Structure Solution : The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement : The initial model is refined against the experimental data to improve the fit between the observed and calculated diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to the best possible fit. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing the Workflow: From Molecule to Crystal Structure
Caption: A flowchart illustrating the key stages in determining the crystal structure of a this compound derivative.
Comparative Analysis of Pyrazole Derivatives
The introduction of different substituents onto the pyrazole ring can significantly influence the resulting crystal structure and intermolecular interactions. A comparative analysis of crystallographic data from various pyrazole derivatives provides valuable insights into these structure-property relationships.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key Intermolecular Interactions |
| 4-bromo-1H-pyrazole | P2₁/c | 8.854 | 5.768 | 9.876 | 115.99 | 4 | N-H···N hydrogen bonds, Br···Br interactions |
| 4-chloro-1H-pyrazole | P2₁/c | 8.683 | 5.671 | 9.712 | 115.68 | 4 | N-H···N hydrogen bonds, Cl···Cl interactions |
| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | P-1 | 9.672 | 11.462 | 13.826 | 113.50 | 4 | C-H···O interactions, π-π stacking |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Pnma | 11.087 | 7.394 | 8.086 | 90 | 4 | C-H···O interactions, Cl···N interactions |
Data for 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are for the parent compounds without the carbaldehyde group, included for comparison of the halogen's effect.
From the table, it is evident that even subtle changes in substitution can lead to different crystal packing arrangements (space groups) and intermolecular interactions. For instance, the presence of the carbaldehyde group in the pyrazole structure introduces the possibility of C-H···O hydrogen bonds, which can play a significant role in the supramolecular assembly. The halogen atoms also contribute to the crystal packing through halogen bonding (e.g., Br···Br or Cl···Cl interactions) and by influencing the overall electronic distribution of the molecule.
The Influence of Substituents on Crystal Packing
The nature and position of substituents on the pyrazole ring dictate the types of intermolecular interactions that dominate the crystal packing.
Caption: A diagram illustrating the relationship between substituents, intermolecular forces, and the final crystal packing in pyrazole derivatives.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often more accessible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the molecular structure in solution. ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the determination of the connectivity and constitution of the molecule. For pyrazole derivatives, NMR can confirm the successful synthesis and purity of the compound. However, it does not provide information about the three-dimensional arrangement in the solid state or intermolecular interactions.
-
Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry can confirm the molecular formula of a synthesized pyrazole derivative with high accuracy. While essential for characterization, MS does not provide structural information.
-
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the characteristic stretching frequency of the carbonyl group (C=O) in the carbaldehyde would be a key diagnostic peak.
References
-
Foces-Foces, C., Alkorta, I., & Elguero, J. (2000). Supramolecular Structure of 1H-Pyrazoles in the Solid State: A Crystallographic and Ab Initio Study. Acta Crystallographica Section B: Structural Science, 56(6), 1018–1028. [Link]
-
Elkady, M. F., El-Hashash, M. A., & Mohamed, M. A. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]
-
Mezei, G., Zeller, M., & Ahmed, B. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1011. [Link]
-
Glidewell, C., & Low, J. N. (2005). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(1), o159-o160. [Link]
Comparing the efficacy of catalysts for cross-coupling with 4-bromo-1H-pyrazole-5-carbaldehyde
The following guide provides an in-depth technical comparison of catalyst systems for the cross-coupling of 4-bromo-1H-pyrazole-5-carbaldehyde . This analysis is grounded in mechanistic principles of heteroaryl palladium chemistry and validated by experimental trends observed in analogous kinase-inhibitor scaffold syntheses.
Executive Summary: The Substrate Challenge
This compound represents a "privileged scaffold" in drug discovery, particularly for p38 MAP kinase and CDK inhibitors. However, it presents a unique "Dual-Interference" challenge for standard cross-coupling protocols:
-
The "Free-NH" Poisoning Effect: The acidic proton at the N1 position (
) is easily deprotonated by standard bases (e.g., ), generating a pyrazolate anion. This nitrogen species is a potent -donor that can displace phosphine ligands on Palladium, forming unreactive "Palladium-Black" aggregates or stable bis-heteroaryl complexes that halt the catalytic cycle. -
Electronic Deactivation: The pyrazole ring is electron-rich (
-excessive). This increases the electron density at the C4-Br bond, making the Oxidative Addition step—typically the rate-determining step—significantly slower compared to electron-poor substrates like bromopyridines.
Therefore, the choice of catalyst must prioritize ligand steric bulk (to prevent N-coordination) and electron-richness (to accelerate oxidative addition).
Catalyst System Analysis
We compare three distinct generations of Palladium catalysts widely employed for this substrate class.
Candidate A: Pd(PPh ) (Tetrakis)
-
Classification: Generation 0 (Aryl Phosphine).
-
Mechanism: Relies on the dissociation of two PPh
ligands to form the active mono-ligated Pd(0) species. -
Efficacy Verdict: Poor to Moderate.
-
Technical Insight: Triphenylphosphine is a relatively weak
-donor. It struggles to facilitate oxidative addition into the electron-rich C4-Br bond. Furthermore, PPh is labile; the free pyrazolate nitrogen easily displaces it, leading to catalyst decomposition before the reaction completes. -
Best Use Case: Only when the N1-position is protected (e.g., N-Boc, N-THP).
Candidate B: Pd(dppf)Cl (The "Robust" Standard)
-
Classification: Bidentate Ferrocenyl Ligand.
-
Mechanism: The large "bite angle" and chelating nature of the dppf ligand prevent ligand dissociation.
-
Efficacy Verdict: High Reliability.
-
Technical Insight: The bidentate ligand remains tightly bound to the Pd center, effectively blocking the "poisoning" coordination of the pyrazole nitrogen. It operates efficiently under aqueous/organic biphasic conditions (e.g., Dioxane/Water), which is crucial for solubilizing the polar aldehyde substrate.
-
Best Use Case: Standard scale-up reactions where cost-efficiency and reproducibility are key.
Candidate C: XPhos Pd G2 / G3 (The "Problem Solver")
-
Classification: Dialkylbiaryl Phosphine (Buchwald Precatalyst).
-
Mechanism: Generates a highly active, monoligated
species. The bulky biaryl backbone creates a "roof" over the metal center. -
Efficacy Verdict: Superior / Best-in-Class.
-
Technical Insight: The dicyclohexylphosphino group is extremely electron-rich, dramatically accelerating oxidative addition into the sluggish C4-Br bond. Crucially, the steric bulk of the XPhos ligand physically prevents the pyrazole nitrogen from binding to the palladium, allowing the reaction to proceed even with unprotected (free NH) substrates.
-
Best Use Case: Unprotected substrates, sterically hindered boronic acids, or library synthesis requiring near-quantitative conversion.
Representative Performance Data
The following data summarizes the expected performance of these catalysts based on comparative studies of 4-bromopyrazoles and analogous indazole scaffolds [1][2][3].
| Parameter | Pd(PPh | Pd(dppf)Cl | XPhos Pd G2 |
| Active Species | Pd(0)(PPh | Pd(II) -> Pd(0)(dppf) | Monoligated L-Pd(0) |
| Oxidative Addition Rate | Slow | Moderate | Fast |
| Tolerance to Free NH | Low (Poisoning risk) | High (Chelation protection) | Excellent (Steric protection) |
| Typical Yield | 30 - 55% | 75 - 88% | 90 - 98% |
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours | 0.5 - 2 Hours |
| Req.[1][2] Catalyst Loading | 5 - 10 mol% | 3 - 5 mol% | 1 - 2 mol% |
Mechanistic Visualization
The diagram below illustrates the divergent pathways: the productive catalytic cycle facilitated by bulky ligands (Green) versus the catalyst deactivation pathway common with simple phosphines (Red).
Caption: Mechanistic divergence showing how bulky/bidentate ligands (Green path) prevent N-coordination poisoning (Red path) typical of simple phosphines.
Validated Experimental Protocol
This protocol utilizes Pd(dppf)Cl
Method: Suzuki-Miyaura Coupling of this compound
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[1][3]·CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Cl (0.05 equiv / 5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
In a reaction vial equipped with a magnetic stir bar, combine the this compound and the aryl boronic acid.
-
Critical Step: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles). This prevents oxidation of the aldehyde and deactivation of the catalyst.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane. The concentration should be approximately 0.1 M to 0.2 M relative to the bromide.
-
Add the 2.0 M
solution. -
Note: A biphasic system (Dioxane/Water) is essential here to solubilize the inorganic base while dissolving the organic pyrazole.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl
[1]·CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Cl quickly under a positive stream of inert gas. -
Seal the vessel immediately.
-
-
Reaction:
-
Heat the mixture to 80–90 °C .
-
Monitor via LC-MS or TLC.[3]
-
Self-Validation Check: The reaction mixture should turn dark brown/black over time. If it remains pale yellow or precipitates gray metal immediately (within 5 mins), oxygen contamination or catalyst poisoning has occurred.
-
Typical completion time: 2–4 hours.
-
-
Work-up:
References
-
National Institutes of Health (NIH). (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. Retrieved from [Link][1]
-
MDPI. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]
Sources
Biological activity of compounds derived from 4-bromo-1H-pyrazole-5-carbaldehyde
Technical Comparison Guide: Biological Activity of 4-Bromo-1H-Pyrazole-5-Carbaldehyde Derivatives
Executive Summary: The Dual-Handle Advantage
The scaffold This compound represents a high-value pharmacophore in modern drug discovery. Unlike simple pyrazoles, this molecule offers two distinct "handles" for divergent synthesis, enabling the rapid generation of compound libraries with high structural diversity:
-
The C5-Formyl Group (-CHO): A highly reactive electrophile ideal for condensation reactions (Schiff bases, hydrazones, oximes) to introduce hydrogen-bond donors/acceptors essential for target binding.
-
The C4-Bromo Group (-Br): A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl or heteroaryl groups to tune metabolic stability and bioavailability.
This guide objectively compares the biological performance of derivatives synthesized from this scaffold against clinical standards (Doxorubicin, Ciprofloxacin), supported by experimental data and mechanistic insights.
Comparative Analysis: Anticancer Activity
Derivatives of this compound, particularly Schiff bases (imines) and hydrazones , exhibit potent antiproliferative effects. The mechanism often involves DNA intercalation or inhibition of kinases (e.g., EGFR, VEGFR) due to the planar nature of the fused ring systems formed upon derivatization.
Performance vs. Clinical Standards
The following table summarizes the cytotoxicity (IC50) of representative pyrazole-carbaldehyde Schiff base derivatives compared to Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines
| Compound Class | Modification (R-Group) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Selectivity Index (SI)* |
| Standard | Doxorubicin | 4.17 ± 0.5 | 5.23 ± 0.4 | 21.6 ± 1.2 | 1.0 (Ref) |
| Derivative A | 4-Nitrophenyl-hydrazone | 5.80 ± 0.3 | 9.80 ± 0.6 | 18.6 ± 2.1 | > 2.5 |
| Derivative B | 2,4-Dichlorophenyl-imine | 7.74 ± 0.8 | 12.4 ± 1.1 | 24.1 ± 1.9 | 1.8 |
| Derivative C | Thiazolyl-hybrid | 6.78 ± 0.5 | 16.0 ± 1.5 | 19.2 ± 1.8 | > 3.0 |
-
Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).[1] Higher is better. Data aggregated from representative pyrazole scaffold studies [1, 2].
Key Insight: While Doxorubicin is often more potent on a molar basis, Derivative A and C demonstrate superior Selectivity Indices (SI) . The presence of the 4-bromo substituent enhances lipophilicity, facilitating membrane permeability, while the nitrogen-rich hydrazone tail interacts specifically with the minor groove of DNA, reducing off-target cardiotoxicity often seen with anthracyclines.
Comparative Analysis: Antimicrobial Activity
The 5-carbaldehyde moiety is frequently derivatized into hydrazide-hydrazones , which mimic peptide backbones and inhibit bacterial DNA gyrase. The 4-bromo group is critical here; halogenation at the C4 position has been shown to increase antibacterial potency by 2-4 fold compared to non-halogenated analogs due to enhanced hydrophobic interactions with the bacterial cell wall.
Performance vs. Clinical Standards
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Comparison to Standard |
| Ciprofloxacin | E. coli (Gram -) | 0.01 - 1.0 | Standard |
| Fluconazole | C. albicans (Fungal) | 0.25 - 1.0 | Standard |
| 4-Br-Pyrazole Hydrazone (D) | E. coli | 4.0 - 8.0 | Moderate (4-8x less active) |
| 4-Br-Pyrazole Hydrazone (D) | S. aureus (MRSA) | 2.0 - 4.0 | Competitive |
| 4-Br-Pyrazole Thiosemicarbazone (E) | C. albicans | 0.5 - 1.0 | Equivalent |
Key Insight: Compound E (Thiosemicarbazone derivative) shows antifungal activity equivalent to Fluconazole. The sulfur atom in the thiosemicarbazone tail acts as a soft base, chelating metal ions (Fe2+, Cu2+) essential for fungal metabolism [3].
Mechanistic Visualization
Understanding the Structure-Activity Relationship (SAR) is vital for optimization. The diagram below illustrates how the this compound scaffold is processed into bioactive agents.
Figure 1: Divergent synthesis pathways from the parent scaffold targeting distinct biological mechanisms.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this scaffold.
Protocol A: Synthesis of Schiff Base Derivatives
Rationale: Acid-catalyzed condensation is preferred over basic conditions to prevent haloform-type side reactions on the aldehyde.
-
Reagents: this compound (1.0 eq), Substituted Aniline/Hydrazine (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol (10 mL/mmol).
-
Add the amine component followed by 2-3 drops of glacial acetic acid.
-
Reflux at 78°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Critical Step: Upon completion, cool to RT. If precipitate forms, filter. If not, pour onto crushed ice to induce precipitation.
-
Purification: Recrystallize from hot ethanol. Do not use column chromatography for hydrazones unless necessary, as they can hydrolyze on silica.
-
Protocol B: MTT Cytotoxicity Assay
Rationale: This colorimetric assay measures mitochondrial metabolic activity as a proxy for cell viability.[2]
-
Seeding: Plate cancer cells (MCF-7/HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add to wells.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Nassar, H. et al. (2023).[3] "Pyrazoles as anticancer agents: Recent advances." International Journal of Scholarly Research in Chemistry and Pharmacy. Link
-
El-Baih, F. E. M., & Al-Hazimi, H. M. (2011). "Synthesis and Antitumor Activity of Some Pyrazole Derivatives." Asian Journal of Chemistry. Link
-
Gomha, S. M. et al. (2020).[4] "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives." Molecules. Link
-
Popiołek, L. (2021).[5] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Molecules. Link
Sources
- 1. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Purity Determination of 4-Bromo-1H-pyrazole-5-carbaldehyde: A Comparative Analytical Guide
Topic: Purity Determination of 4-Bromo-1H-pyrazole-5-carbaldehyde by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS: 287917-97-9) is a critical heterocyclic building block in the synthesis of oncology drugs (e.g., kinase inhibitors) and agrochemicals.[1] Its structural integrity is defined by the labile pyrazole proton and the reactive aldehyde moiety.[2]
For drug development professionals, ensuring the purity of this intermediate is non-negotiable.[1][2] Impurities such as regioisomers (3-bromo vs 4-bromo), starting materials (pyrazole), and brominating byproducts can propagate through synthesis, leading to toxicological flags in the final API (Active Pharmaceutical Ingredient).[1]
This guide objectively compares High-Performance Liquid Chromatography (HPLC) —the proposed "Gold Standard" method—against alternative techniques like Gas Chromatography (GC) and Quantitative NMR (qNMR) .[1][2] We demonstrate why HPLC offers the superior balance of sensitivity, resolution, and sample integrity for this specific chemotype.
Comparative Analysis: HPLC vs. Alternatives
The following analysis evaluates the performance of the optimized HPLC method against common alternatives for the purity assessment of this compound.
The Gold Standard: RP-HPLC (UV Detection)
-
Mechanism: Separation based on hydrophobicity and polarity using a C18 stationary phase and acidic mobile phase.[1][2]
-
Performance Verdict: Superior.
-
Why: The pyrazole ring is polar and capable of hydrogen bonding (donor/acceptor).[1][2] HPLC allows for the analysis of the compound in its native state without derivatization.[2] The use of a diode array detector (DAD) allows for peak purity assessment to ensure no co-eluting isomers.[1][2]
-
Tautomer Handling: In solution, this compound exists in equilibrium with its tautomer (3-carbaldehyde).[1] HPLC, operating at ambient or slightly elevated temperatures with buffered mobile phases, typically yields a single, sharp peak representing the weighted average of the tautomers, simplifying integration.[1]
-
Alternative 1: Gas Chromatography (GC-MS/FID) [1]
-
Mechanism: Separation based on volatility and boiling point.[1][2]
-
Performance Verdict: Sub-optimal.
-
Why:
-
Thermal Instability: The aldehyde group is susceptible to oxidation or polymerization at the high injection port temperatures (>200°C) required for volatilization.[1][2]
-
Tailing: The unsubstituted -NH group on the pyrazole ring interacts strongly with silanol groups in capillary columns, leading to severe peak tailing and poor quantification accuracy.
-
Derivatization Requirement: To achieve good peak shape, silylation (e.g., BSTFA) is often required, which adds a sample preparation step and introduces new sources of error (incomplete reaction).[1]
-
-
Alternative 2: Quantitative NMR (qNMR) [1][2]
-
Mechanism: Molar ratio determination using proton integration against an internal standard.[1][2]
-
Performance Verdict: Complementary (Not a Replacement).
-
Why:
-
Sensitivity Limits: qNMR is excellent for assay (absolute purity, e.g., 98.5% vs 99.0%) but lacks the sensitivity to detect trace impurities at the 0.05% - 0.10% level required for ICH guidelines.
-
Throughput: Long acquisition times are needed for high signal-to-noise ratios, making it unsuitable for routine QC of multiple batches.[1][2]
-
-
Summary Data Table
| Feature | RP-HPLC (Proposed) | GC-MS/FID | qNMR |
| Analyte Stability | High (Ambient Temp) | Low (Thermal Degradation Risk) | High (Ambient Temp) |
| LOD/LOQ | Excellent (<0.01%) | Good (if stable) | Moderate (~0.1%) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization often needed) | Simple (Deuterated Solvent) |
| Isomer Separation | Excellent (Tunable Selectivity) | Moderate | Poor (Overlap likely) |
| Throughput | High (Automated) | High | Low |
Strategic Method Development (Expert Insights)
To develop a self-validating HPLC method for this compound, one must address its physicochemical properties.[1][2]
-
The "Basic" Nitrogen Challenge: The pyrazole nitrogen has a pKa of approximately 2.5 (conjugate acid).[1][2] Using a neutral mobile phase will result in partial protonation and peak tailing.[1][2]
-
UV Detection Wavelength: The conjugated system (Bromine-Pyrazole-Aldehyde) exhibits strong UV absorption.[1][2]
Detailed Experimental Protocol
Objective: Quantify purity of this compound with resolution of potential synthesis impurities (e.g., 4-bromopyrazole, pyrazole-3-carbaldehyde).
Reagents & Equipment
-
Instrument: HPLC System with UV/DAD Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).[1]
-
Buffer: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid in Water.[1][2]
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
-
System Suitability Criteria (Self-Validating):
Visualization: Analytical Workflow & Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate analytical technique and the specific HPLC workflow for this compound.
Caption: Decision tree for selecting the analytical method, highlighting HPLC as the preferred path for impurity profiling due to stability and polarity concerns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782154, this compound.[1][2] Retrieved January 30, 2026, from [Link][1]
-
Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved January 30, 2026, from [Link]
-
Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 30, 2026, from [Link][1]
Sources
Isomeric Differentiation of Pyrazole Carbaldehydes by NMR
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib and Sildenafil. However, the synthesis of N-substituted pyrazole carbaldehydes via alkylation or cyclization frequently yields a mixture of 1,3- and 1,5-regioisomers . Distinguishing these isomers is critical because their biological activities often diverge drastically.
This guide objectively compares NMR-based methodologies for differentiating pyrazole carbaldehyde isomers. While X-ray crystallography remains the absolute confirmation, it is low-throughput and requires single crystals. For solution-state analysis, 1D 1H NMR is often inconclusive due to overlapping chemical shift ranges. This guide establishes NOE/ROESY and 1H-13C HMBC as the primary self-validating protocols for definitive structural assignment.
The Challenge: Why 1D NMR Fails
The core difficulty lies in the electronic similarity of the pyrazole ring positions and the phenomenon of annular tautomerism in unsubstituted precursors.
-
Ambiguous Chemical Shifts: While general trends exist (e.g., C5 is typically more shielded than C3 in N-alkyl pyrazoles due to the "pyrrole-like" N1 lone pair), the presence of a strong electron-withdrawing formyl group (-CHO) perturbs these trends. The anisotropic effect of the carbonyl group can shift adjacent protons (H4 or N-substituents) unpredictably depending on rotamer populations.
-
Tautomerism: In
-unsubstituted pyrazoles, the 3- and 5-positions are equivalent on the NMR timescale due to rapid proton transfer ( ). Upon N-substitution, this symmetry breaks, but the resulting shifts often fall within the same narrow window ( 7.5–8.5 ppm for ring protons; 130–145 ppm for ring carbons).
Comparative Analysis of Differentiation Methods
Method A: 1D 1H / 13C NMR (The Baseline)
-
Mechanism: Relies on empirical chemical shift rules.
-
Verdict: Unreliable.
-
Why: Solvent effects (e.g., DMSO-
vs. CDCl ) can cause crossover in chemical shifts. Relying solely on "C5 is upfield of C3" leads to frequent misassignments in carbaldehyde derivatives.
Method B: 1D NOE / 2D NOESY (The Spatial Solution)
-
Mechanism: Detects through-space dipolar coupling (
). -
Verdict: Excellent (Primary Screen).
-
Application:
-
1,3-Isomer: The N-substituent is spatially close to the ring proton at H5 . A strong NOE enhancement is observed.
-
1,5-Isomer: The N-substituent is spatially distant from H4 but close to the formyl group (if at C5) or the substituent at C5. Crucially, NOE to a ring proton is absent or very weak compared to the 1,3-isomer.
-
Method C: 1H-13C HMBC (The Connectivity Solution)
-
Mechanism: Detects long-range heteronuclear coupling (
and ). -
Verdict: Definitive (Gold Standard).
-
Application: The "Common Carbon" technique.[1]
-
1,5-Isomer: The N-substituent protons (e.g., N-CH
) and the aldehyde proton (-CH O) will both show HMBC correlations to the same quaternary ring carbon (C5). -
1,3-Isomer: The N-substituent couples to C5, but the aldehyde proton couples to C3. They do not share a common ring carbon correlation.
-
Experimental Protocols
Protocol 1: The "Common Carbon" HMBC Workflow (Recommended)
This protocol is self-validating because it relies on bond connectivity, not relative shifts.
Prerequisites:
-
Sample concentration: >10 mg/mL in DMSO-
(preferred for solubility and distinct exchangeable protons) or CDCl . -
Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgp on Bruker).
-
Optimization: Set long-range delay for
.
Step-by-Step Analysis:
-
Identify the Anchors: Locate the aldehyde proton (
9.5–10.0 ppm) and the N-substituent protons (e.g., N-Me 3.8–4.0 ppm). -
Trace the Aldehyde: In the HMBC spectrum, find the carbon peak correlating to the aldehyde proton. This is the ipso-carbon (C3 or C5).
-
Trace the N-Substituent: Find the ring carbons correlating to the N-substituent protons. This will primarily be C5 (via
) and potentially C3 (weak or , rare). -
The Decision:
-
Convergence (1,5-isomer): Do the aldehyde proton and N-substituent correlate to the same carbon resonance?
-
Yes: The aldehyde is at C5 (adjacent to N1).
-
-
Divergence (1,3-isomer): Do they correlate to different carbons?
-
Yes: The aldehyde is at C3 (remote from N1).
-
-
Protocol 2: NOE Difference / NOESY
Use this if HMBC is ambiguous (e.g., low concentration).
-
Irradiation: Selectively irradiate the N-substituent resonance.
-
Observation:
-
Enhancement of a ring proton (doublet or singlet ~6.5–8.0 ppm)
1,3-Isomer (N-Me is close to H5). -
Enhancement of the aldehyde proton or no ring proton enhancement
1,5-Isomer (N-Me is close to CHO).
-
Data Presentation: Isomer Differentiation Matrix
| Feature | 1,3-Isomer (Aldehyde at C3) | 1,5-Isomer (Aldehyde at C5) |
| Structure | N(1)-R ... H(5) (Adjacent) | N(1)-R ... C(5)-CHO (Adjacent) |
| NOE Interaction | Strong NOE between N-R and H5 | Strong NOE between N-R and CHO |
| HMBC: N-R Protons | Correlate to C5 | Correlate to C5 |
| HMBC: CHO Proton | Correlates to C3 | Correlates to C5 |
| Common Carbon? | NO (N-R hits C5; CHO hits C3) | YES (Both hit C5) |
| N1 correlates strongly to H5 | N1 correlates to CHO proton |
Visualization
Diagram 1: Analytical Decision Tree
This workflow ensures a logical path to structure confirmation, minimizing instrument time while maximizing confidence.
Caption: Logical workflow for differentiating pyrazole regioisomers. The HMBC step acts as the definitive "tie-breaker" if steric/NOE data is inconclusive.
Diagram 2: Mechanistic Correlations (1,3 vs 1,5)
Visualizing the specific atoms involved in the "Common Carbon" HMBC method.
Caption: HMBC connectivity patterns. In the 1,5-isomer (right), both the N-substituent and the aldehyde proton correlate to C5. In the 1,3-isomer (left), they correlate to different carbons.
References
-
Elguero, J., et al. (2002). Pyrazoles.[2][3][4] In Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Claramunt, R. M., et al. (1991). The use of 15N NMR spectroscopy in the structural analysis of pyrazoles. Magnetic Resonance in Chemistry, 29(1), 89-98.
-
López-Tarifa, P., et al. (2012). The combined use of NMR and electronic spectroscopies with DFT calculations to study the regiochemistry of the alkylation of pyrazoles. Chemistry - A European Journal.
-
Singh, S. P., et al. (1990). Carbon-13 NMR study of some 1,3,5-trisubstituted pyrazoles. Magnetic Resonance in Chemistry, 28(5), 459-462.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 6: Heteronuclear Methods).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
